molecular formula C11H14N2O2 B079553 4-(Piperazin-1-yl)benzoic acid CAS No. 85474-75-5

4-(Piperazin-1-yl)benzoic acid

Cat. No.: B079553
CAS No.: 85474-75-5
M. Wt: 206.24 g/mol
InChI Key: IAGYKSQGLCAAAD-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGYKSQGLCAAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360806
Record name 4-(piperazin-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85474-75-5
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)benzoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzoic acid, a key building block in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and significant applications, particularly as a pharmaceutical intermediate and a versatile linker in novel therapeutic modalities. While the specific pharmacological profile of the parent compound is not extensively documented, the diverse biological activities of its derivatives underscore the importance of this scaffold. This guide consolidates available data to serve as a valuable resource for professionals in the field.

Introduction

This compound is a bifunctional organic compound featuring a piperazine ring attached to a benzoic acid moiety. This unique structure provides both a basic secondary amine and an acidic carboxylic acid group, making it a highly versatile scaffold in organic synthesis and medicinal chemistry. The piperazine ring is a well-established "privileged structure" in drug discovery, known for its ability to interact with multiple biological targets and improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability. Consequently, this compound and its derivatives are integral to the synthesis of a wide range of biologically active molecules. Its most notable application is as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib, a groundbreaking targeted therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Furthermore, its structure is well-suited for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic strategy.

Synthesis of this compound and Derivatives

The primary synthetic route to this compound and its N-substituted derivatives is through nucleophilic aromatic substitution. This typically involves the reaction of a piperazine derivative with a para-substituted benzoic acid, often with a leaving group such as fluorine or chlorine at the para position.

A common and efficient method for synthesizing derivatives of this compound involves the reaction of a protected piperazine with 4-fluorobenzoic acid in the presence of a base. The following experimental protocol is for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a closely related derivative. This can be adapted for the synthesis of the parent compound by using an appropriate N-protected piperazine, followed by a deprotection step, or by direct reaction with piperazine, although the latter may lead to di-substituted byproducts.

General Synthetic Workflow

The synthesis of this compound derivatives via nucleophilic aromatic substitution can be visualized as follows:

Synthesis_Workflow reagents Starting Materials: - 4-Fluorobenzoic Acid - N-Substituted Piperazine - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) reaction Nucleophilic Aromatic Substitution Reaction (Heated) reagents->reaction workup Work-up: - Cooling - Quenching with Water - Acidification (e.g., Acetic Acid) reaction->workup isolation Product Isolation: - Filtration - Washing - Drying workup->isolation product Final Product: 4-(Piperazin-1-yl)benzoic Acid Derivative isolation->product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid

The following protocol is based on a published procedure for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.[2]

Materials:

  • Ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol)

  • 4-Fluorobenzoic acid (1.7 g, 12.6 mmol)

  • Potassium carbonate (K₂CO₃) (2.6 g, 18.9 mmol)

  • Dry acetonitrile (10 mL)

  • Ice-cold water (100 mL)

  • Glacial acetic acid

Procedure:

  • A mixture of ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid, and potassium carbonate is prepared in dry acetonitrile.

  • The reaction mixture is heated at 353 K (80 °C) for 12 hours with constant stirring under a nitrogen atmosphere.

  • After heating, the mixture is cooled to room temperature.

  • The cooled mixture is then slowly poured into ice-cold water.

  • The aqueous mixture is acidified to a pH of 3-5 using glacial acetic acid, which leads to the precipitation of the product.

  • The precipitate is collected by filtration.

  • The collected solid is washed and dried to yield the final product as a pale-white crystalline solid.

Yield: Approximately 70%.[2]

Physicochemical and Pharmacological Properties

The physicochemical properties of this compound and its derivatives are crucial for their application in drug development. The following tables summarize key properties for the parent compound and its commonly used 4-methyl derivative.

Physicochemical Properties
PropertyThis compound4-(4-Methylpiperazin-1-yl)benzoic acid
Molecular Formula C₁₁H₁₄N₂O₂C₁₂H₁₆N₂O₂[3]
Molecular Weight 206.24 g/mol 220.27 g/mol [3]
Appearance CrystalsSolid
Melting Point 295 °C230 °C
Boiling Point 424.7±30.0 °C (Predicted)393.9±37.0 °C at 760 mmHg
Density 1.211±0.06 g/cm³ (Predicted)1.2±0.1 g/cm³
pKa 5.02±0.10 (Predicted)5.02±0.10 (Predicted)
Solubility Slightly soluble in water; Soluble in chloroform, dichloromethane, and ethanol.Soluble in chloroform, dichloromethane, and ethanol; slightly soluble in water.
Storage Conditions Store at Room TemperatureSealed in dry, Room Temperature
Pharmacological Properties and Biological Activity
  • Anti-inflammatory Activity: Derivatives of this compound have been investigated for their anti-inflammatory properties. For instance, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has been synthesized and evaluated as a non-steroidal anti-inflammatory drug (NSAID).

  • Antimicrobial Activity: Some amide derivatives of p-aminobenzoic acid incorporating a piperazine moiety have shown significant antibacterial and antifungal activities.

  • Tyrosine Kinase Inhibition: As previously mentioned, this compound derivatives are crucial intermediates in the synthesis of tyrosine kinase inhibitors like Imatinib. This demonstrates their role in the development of anticancer agents.

  • Other Activities: Various derivatives have been explored for a wide range of therapeutic targets, including but not limited to GPCR ligands, ion channel modulators, and protease inhibitors. The piperazine moiety is key to the interaction of these molecules with their biological targets.

It is important to note that the specific activity of a derivative is highly dependent on the other substituents on the piperazine and benzoic acid rings.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in modern drug discovery and development.

Pharmaceutical Intermediate

The most prominent application of a derivative of this compound is as a key intermediate in the synthesis of Imatinib. The 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid derivative is a direct precursor in the multi-step synthesis of this life-saving medication.[1] This underscores the industrial importance of reliable and scalable synthetic routes to this class of compounds.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound and its derivatives are increasingly being used as rigid and versatile linkers in the design of PROTACs. The piperazine ring can improve the solubility and pharmacokinetic properties of the PROTAC molecule.

PROTAC_Linker TargetLigand Target Protein Ligand Linker This compound (Linker) TargetLigand->Linker Covalent Bond E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand Covalent Bond

Caption: Role of this compound as a linker in PROTACs.

Conclusion

This compound is a cornerstone molecule in the field of drug discovery and development. Its straightforward synthesis, versatile chemical handles, and the privileged nature of the piperazine scaffold make it an invaluable building block for creating complex and biologically active molecules. From its critical role in the synthesis of established drugs like Imatinib to its emerging application as a linker in innovative therapeutic platforms such as PROTACs, the importance of this compound is set to grow. This guide provides a foundational understanding of its synthesis and properties, intended to support researchers and scientists in leveraging this versatile compound for future therapeutic innovations.

References

Physicochemical Properties of 4-(Piperazin-1-yl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperazin-1-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. This document details its key characteristics, presents available quantitative data in a structured format, and outlines detailed experimental protocols for their determination.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The following table summarizes the available quantitative data for this compound. It is important to note that while some of these values have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueData Type
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Melting Point 295 °CExperimental[1]
Boiling Point 424.7 ± 30.0 °CPredicted[1]
Density 1.211 ± 0.06 g/cm³Predicted[1]
pKa 5.02 ± 0.10Predicted[1]
LogP (XlogP) -1.6Predicted[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections provide detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this determination.[3][4][5][6]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Capillary tubes (sealed at one end)[3][5]

  • This compound sample, finely powdered

  • Thermometer, calibrated

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground to a powder.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[3]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. For an accurate measurement, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

  • Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for formulation development. A common method for determining solubility involves the preparation of saturated solutions.[7][8]

Apparatus and Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, dichloromethane, chloroform)

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate vials.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Once equilibrated, the solutions are allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has both an acidic carboxylic acid group and a basic piperazine moiety, potentiometric titration is a suitable method for pKa determination.[9][10][11][12]

Apparatus and Materials:

  • pH meter with a glass electrode, calibrated

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • This compound solution of known concentration

Procedure:

  • Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent.

  • Titration with Acid: The solution is titrated with the standardized strong acid solution. The pH of the solution is recorded after each incremental addition of the acid.

  • Titration with Base: A fresh sample of the compound solution is titrated with the standardized strong base solution, again recording the pH after each addition.

  • Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve, which corresponds to the pH at which half of the acidic or basic group has been neutralized.

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind Sample to a Fine Powder B Load Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Sample at a Controlled Rate C->D E Observe Melting Process D->E F Record Start of Melting (T1) E->F G Record End of Melting (T2) E->G H Determine Melting Range (T1-T2) F->H G->H

Workflow for Melting Point Determination.

References

4-(Piperazin-1-yl)benzoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores the broader biological significance of the piperazine moiety as a "privileged structure" in pharmacology and delves into the potential role of related compounds in the inhibition of critical signaling pathways, such as the Hedgehog signaling cascade. Detailed experimental methodologies for synthesis and relevant biological assays are provided to facilitate further research and application of this versatile chemical scaffold.

Chemical Identity and Molecular Structure

This compound is a bifunctional organic compound featuring a benzoic acid moiety substituted at the para-position with a piperazine ring.

  • CAS Number: 85474-75-5[1]

  • Molecular Formula: C₁₁H₁₄N₂O₂[2]

  • IUPAC Name: this compound

  • Synonyms: 4-(1-Piperazinyl)benzoic acid, 1-(4-Carboxyphenyl)piperazine

Molecular Structure:

The structure consists of a planar benzene ring bonded to a carboxyl group and a piperazine ring, which typically adopts a chair conformation.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 206.24 g/mol PubChem
Melting Point 295 °CChemicalBook[3]
Boiling Point (Predicted) 424.7 ± 30.0 °CChemicalBook[3]
Density (Predicted) 1.211 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 5.02 ± 0.10ChemicalBook[3]
XLogP3 (Predicted) -1.6PubChemLite[2]
Appearance Colorless crystalsChemicalBook[3]

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Features
¹H NMR Aromatic protons (AA'BB' system, ~7-8 ppm), Piperazine protons (~3-4 ppm), Carboxylic acid proton (>10 ppm, broad), NH proton of piperazine (variable, broad).
¹³C NMR Aromatic carbons (~115-155 ppm), Carboxylic carbon (~170 ppm), Piperazine carbons (~45-55 ppm).
Infrared (IR) Spectroscopy Broad O-H stretch (carboxylic acid dimer, ~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), Aromatic C=C stretches (~1600, 1500 cm⁻¹), C-N stretch (~1200-1300 cm⁻¹), N-H bend (~1500-1650 cm⁻¹).[4][5]
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 207.11. Characteristic fragmentation includes loss of the carboxylic acid group and cleavage of the piperazine ring.[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic aromatic substitution of a protected piperazine onto a fluorinated benzoic acid, followed by deprotection.

Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

synthesis_workflow cluster_synthesis Step 1: Synthesis of Protected Intermediate cluster_deprotection Step 2: Deprotection start Ethyl 1-piperazinecarboxylate + 4-Fluorobenzoic acid + K₂CO₃ in Acetonitrile reaction Heat at 353 K for 12h under N₂ atmosphere start->reaction workup1 Cool to RT, pour onto ice-water, acidify with Acetic Acid (pH 3-5) reaction->workup1 filtration1 Filter to obtain crude product workup1->filtration1 intermediate 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid filtration1->intermediate hydrolysis Basic Hydrolysis: Intermediate + NaOH(aq) in Ethanol intermediate->hydrolysis reflux Reflux for 4-6h hydrolysis->reflux workup2 Cool to RT, neutralize with HCl(aq) to precipitate product reflux->workup2 filtration2 Filter, wash with water, and dry workup2->filtration2 final_product This compound filtration2->final_product hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition Gli Gli SUFU->Gli Inhibition Gli_active Active Gli1 Gli->Gli_active Activation & Translocation Target_Genes Target Gene Expression (e.g., PTCH1, Gli1) Gli_active->Target_Genes Activation Hh_ligand Hedgehog Ligand (Shh) Hh_ligand->PTCH1 Binding Inhibitor Piperazic Acid Derivatives Inhibitor->Gli_active Inhibition

References

Spectroscopic and Structural Analysis of 4-(Piperazin-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Piperazin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The information is presented to facilitate its use in research, development, and quality control.

Molecular Structure and Properties

This compound is a bifunctional molecule incorporating a piperazine ring and a benzoic acid moiety. This unique structure imparts properties that are valuable in the design of novel therapeutic agents and functional materials.

Molecular Formula: C₁₁H₁₄N₂O₂

Molecular Weight: 206.24 g/mol

IUPAC Name: this compound

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a common solvent like DMSO-d₆ are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.80d2HAr-H (ortho to COOH)
~6.95d2HAr-H (ortho to piperazine)
~3.20t4H-CH₂-N(Ar)-CH₂-
~2.90t4H-CH₂-NH-CH₂-
~2.80br s1HNH

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~167.5C=O (Carboxylic Acid)
~152.0Ar-C (ipso, attached to N)
~131.0Ar-CH (ortho to COOH)
~122.0Ar-C (ipso, attached to COOH)
~114.5Ar-CH (ortho to piperazine)
~48.0-CH₂-N(Ar)-CH₂-
~45.0-CH₂-NH-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid, H-bonded)
~3300MediumN-H stretch (Piperazine)
~2950-2800MediumC-H stretch (Aliphatic)
~1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1510Medium-StrongC=C stretch (Aromatic)
~1250StrongC-N stretch (Aryl-N)
~1130MediumC-N stretch (Aliphatic)
~920BroadO-H bend (Carboxylic Acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data for this compound using electrospray ionization (ESI) is shown below.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zIon
207.11[M+H]⁺
229.09[M+Na]⁺
205.10[M-H]⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 14 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer. The ESI source can be operated in both positive and negative ion modes.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for the analyte.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for obtaining the spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in DMSO-d6 A->B C Insert into NMR Spectrometer B->C D Acquire 1H & 13C Spectra C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Reference to Solvent Peak F->G H Final Spectrum G->H

Figure 1. Experimental workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Mix Sample with KBr B Press into Pellet A->B D Record Sample Spectrum B->D C Record Background Spectrum C->D E Background Subtraction D->E F Final Spectrum E->F MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample B Dilute to Working Concentration A->B C Infuse into Mass Spectrometer B->C D Acquire Mass Spectrum (ESI+/-) C->D E Generate Mass Spectrum Plot D->E F Identify m/z Values E->F

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-(Piperazin-1-yl)benzoic acid

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar compounds and established scientific principles to provide a thorough understanding of its physicochemical properties.

Physicochemical Properties

This compound is a bifunctional molecule featuring a piperazine ring and a benzoic acid moiety. These functional groups dictate its solubility and stability characteristics.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₄N₂O₂J&K Scientific[1]
Molecular Weight 206.24 g/mol J&K Scientific[1]
Melting Point 295 °CChemicalBook[2]
Predicted pKa 5.02 ± 0.10ChemicalBook[2]
Appearance Colorless crystalsChemicalBook[2]

Solubility Profile

The solubility of this compound is influenced by its zwitterionic nature, capable of forming salts in both acidic and basic conditions. The hydrochloride salt form, in particular, is expected to have enhanced aqueous solubility[3].

Qualitative Solubility:

Based on data for structurally related compounds, a qualitative solubility profile can be inferred:

  • Water: The parent compound, piperazine, is freely soluble in water[4]. A methylated analog, 4-(4-Methylpiperazin-1-yl)benzoic acid, is described as slightly soluble in water[5]. Therefore, this compound is expected to have some degree of aqueous solubility, which can be significantly increased by forming a salt.

  • Organic Solvents: 4-(4-Methylpiperazin-1-yl)benzoic acid is soluble in chloroform, dichloromethane, and ethanol[5]. Piperazine is poorly soluble in diethyl ether[4]. Benzoic acid itself shows a wide range of solubilities in organic solvents, with high solubility in DMF and DMSO[6].

Quantitative Solubility Data (Inferred and from Related Compounds):

SolventBenzoic Acid Molar Solubility (M) at 25°C[6]Estimated Solubility of this compound
Water0.027Sparingly Soluble
Methanol4.3Soluble
Ethanol3.9Soluble
Dimethylformamide (DMF)5.8Very Soluble
Dimethyl sulfoxide (DMSO)>5Very Soluble
Dichloromethane1.8Soluble
Chloroform2.1Soluble
Diethyl Ether3.3Slightly Soluble to Sparingly Soluble

Stability Profile

The stability of this compound is a critical parameter for its use in synthesis and formulation. Forced degradation studies are essential to understand its degradation pathways under various stress conditions.

General Degradation Pathways for Related Structures:

  • Arylpiperazines: The metabolism of arylpiperazine derivatives often involves CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation to form hydroxylated metabolites[7][8].

  • Piperazine: Thermal degradation of piperazine can occur at temperatures above 160°C and may involve SN2 substitution reactions, leading to ring-opening[9][10]. Oxidative degradation can be catalyzed by metal ions like copper[9].

  • Benzoic Acid: Thermal decomposition of benzoic acid at high temperatures (around 475-500°C) can lead to decarboxylation, producing benzene and carbon dioxide[11].

Forced Degradation Studies:

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a molecule[12][13]. A typical forced degradation study would expose this compound to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heatHydrolysis of amide bonds if present in derivatives. The piperazine ring is generally stable to acid hydrolysis.
Base Hydrolysis 0.1 M - 1 M NaOH, heatSimilar to acid hydrolysis, potential for amide cleavage in derivatives.
Oxidation 3-30% H₂O₂, room temperature or heatOxidation of the piperazine ring, potentially leading to N-oxides or ring-opened products.
Thermal Degradation Dry heat, elevated temperatures (e.g., 60-80°C or higher)Decarboxylation of the benzoic acid moiety, and potential degradation of the piperazine ring at very high temperatures.
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Photochemical reactions can lead to a variety of degradation products, depending on the chromophores present.

Experimental Protocols

Detailed experimental protocols are essential for reproducible solubility and stability studies.

Protocol 1: Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for stress testing.

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ in water). For thermal stress, use the solid compound or a solution in a suitable solvent. For photostability, expose the solid or solution to a light source as per ICH Q1B guidelines.

  • Stress Conditions: Incubate the samples under the specified conditions for a defined period. It is advisable to have multiple time points.

  • Neutralization/Quenching: At each time point, withdraw an aliquot and neutralize the acid/base stressed samples or quench the oxidative reaction if necessary.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify and characterize the major degradation products using techniques like LC-MS and NMR.

Role in Drug Discovery and Development

This compound and its derivatives are valuable building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology.

Workflow: Synthesis of Kinase Inhibitors

The following diagram illustrates a generalized workflow where this compound or its derivatives are used as key intermediates in the synthesis of kinase inhibitors like Imatinib.

G cluster_0 Synthesis of this compound Derivative cluster_1 Synthesis of Kinase Inhibitor A Starting Materials (e.g., 4-fluorobenzoic acid, piperazine derivative) B Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) A->B C This compound Derivative B->C E Coupling Reaction (e.g., Amide bond formation) C->E Key Intermediate D Amine-containing Scaffold D->E F Final Kinase Inhibitor (e.g., Imatinib) E->F

Workflow for Kinase Inhibitor Synthesis.

Signaling Pathway: General Mechanism of Kinase Inhibition

Many drugs synthesized using this compound derivatives target protein kinases, which are crucial regulators of cell signaling pathways. The diagram below shows a simplified representation of how a kinase inhibitor can block a signaling cascade.

G cluster_0 Cell Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse KinaseInhibitor Kinase Inhibitor KinaseInhibitor->Receptor Blocks ATP Binding Site

References

A Technical Guide to 4-(Piperazin-1-yl)benzoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzoic acid, a versatile building block in medicinal chemistry and drug discovery. This document details its commercial availability, synthesis protocols, and its role as a key scaffold in the development of targeted therapeutics.

Commercial Availability

This compound (CAS No: 85474-75-5) is readily available from a variety of commercial suppliers, catering to the needs of research and development laboratories. The compound is typically offered in high purity, suitable for synthetic and biological applications. Below is a summary of representative commercial sources.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Lead Time
ChemUniverseP7825597%250 mg$135.006 to 8 days
J&K Scientific10221897%InquireInquireInquire
BLD PharmBD00821417Inquire5 g$141.00 (as xhydrochloride)Inquire
Dana BioscienceBD00821417-5gInquire5 g$141.00 (as xhydrochloride)Inquire

Note: Prices and lead times are subject to change and may vary based on the supplier and quantity ordered. Researchers are advised to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common and efficient method involves the nucleophilic aromatic substitution of a leaving group on the benzoic acid ring by piperazine. Below are detailed experimental protocols for the synthesis of a key precursor and a related derivative, which illustrate the fundamental synthetic strategies.

Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid

This protocol describes the synthesis of a protected form of the title compound, which can be subsequently deprotected to yield this compound.

Reaction Scheme:

G reagents Ethyl 1-piperazinecarboxylate + 4-Fluorobenzoic Acid conditions K2CO3, Acetonitrile 353 K, 12 h reagents->conditions product 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid conditions->product

Caption: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid.

Materials:

  • Ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol)

  • 4-Fluorobenzoic acid (1.7 g, 12.6 mmol)

  • Potassium carbonate (K₂CO₃) (2.6 g, 18.9 mmol)

  • Dry acetonitrile (10 mL)

  • Ice-cold water

  • Glacial acetic acid

Procedure:

  • A mixture of ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid, and potassium carbonate in dry acetonitrile is prepared in a round-bottom flask.

  • The reaction mixture is heated at 353 K for 12 hours with constant stirring under a nitrogen atmosphere[1].

  • After cooling to room temperature, the mixture is slowly poured into 100 mL of ice-cold water.

  • The solution is then acidified with glacial acetic acid to a pH of 3-5[1].

  • The resulting precipitate is collected by filtration to yield the product as a pale-white crystalline solid[1].

Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

This protocol details the synthesis of a derivative of the title compound, which is a crucial intermediate in the production of the tyrosine kinase inhibitor, Imatinib.

Reaction Scheme:

G reagents 4-(Chloromethyl)benzoic acid + N-Methylpiperazine conditions Acid binding agent (e.g., NaHCO3) Solvent (e.g., DMF) Reaction at 30°C reagents->conditions intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid conditions->intermediate final_step Introduction of HCl gas intermediate->final_step product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride final_step->product

Caption: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Materials:

  • 4-(Chloromethyl)benzoic acid (100 g)

  • N-Methylpiperazine (60 g)

  • Sodium bicarbonate (49 g)

  • N,N-Dimethylformamide (DMF) (350 mL)

  • Hydrogen chloride gas

Procedure:

  • In a reactor equipped with a stirrer and thermometer, 4-(chloromethyl)benzoic acid, N-methylpiperazine, and sodium bicarbonate are mixed in DMF.

  • The reaction is carried out at 30°C for 2 hours.

  • After cooling to room temperature, the reaction mixture is purified.

  • Hydrogen chloride gas is then passed through the purified mixture, leading to the precipitation of a large amount of white solid.

  • The solid is collected by centrifugation to obtain the final product.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively profiled for its intrinsic biological activity, its core structure is a well-established and privileged scaffold in medicinal chemistry. The piperazine moiety is a common feature in a multitude of biologically active compounds, often serving as a key pharmacophore that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases.

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex and potent molecules. By modifying the piperazine nitrogen and the carboxylic acid group, a diverse range of derivatives can be generated with tailored pharmacological profiles.

Known Biological Activities of Derivatives:

Derivatives of this compound have been shown to exhibit a wide range of biological activities, targeting various signaling pathways implicated in disease.

  • Kinase Inhibition: The this compound scaffold is a key component of numerous kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of:

    • ABL and c-KIT: The structure is a cornerstone in the development of type II ABL/c-KIT dual kinase inhibitors for the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

    • mTOR: The benzonaphthyridinone inhibitor Torin1, which contains a modified this compound moiety, is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR)[2].

    • CSNK2A: Certain derivatives have been identified as inhibitors of casein kinase 2 (CSNK2A), a protein kinase involved in various cellular processes and a target for antiviral and anticancer therapies[3].

    • PDGF Receptor: Quinazoline derivatives incorporating the this compound template have been identified as potent and selective inhibitors of the platelet-derived growth factor (PDGF) receptor[4].

  • Histone Deacetylase (HDAC) Inhibition: Carbohydroxamic acid derivatives incorporating the 4-(piperazin-1-yl)sulfonyl]benzoic acid structure have been identified as selective inhibitors of histone deacetylase-6 (HDAC6), a promising target for cancer therapy[5].

The general workflow for utilizing this compound in a drug discovery program is illustrated below.

G A This compound (Starting Material) B Chemical Modification (e.g., amidation, esterification) A->B C Library of Derivatives B->C D High-Throughput Screening (e.g., kinase assays, GPCR binding) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing this compound.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in modern drug discovery, primarily due to the favorable physicochemical and pharmacokinetic properties imparted by the piperazine ring. The piperazine moiety can improve aqueous solubility and oral bioavailability, and its two nitrogen atoms provide opportunities for facile chemical modification to optimize target binding and selectivity.

Key Applications:

  • Scaffold for Kinase Inhibitors: As highlighted in the previous section, this molecule is a fundamental building block for a wide array of kinase inhibitors. Its rigid structure allows for the precise positioning of functional groups to interact with the ATP-binding pocket of kinases.

  • Fragment-Based Drug Discovery: The piperazine and benzoic acid moieties can be considered as fragments that can be used in fragment-based screening to identify initial hits against a biological target. These hits can then be elaborated into more potent leads.

  • Linker in PROTACs: The Boc-protected version of this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful new therapeutic modality for targeted protein degradation[6].

References

The Pivotal Role of 4-(Piperazin-1-yl)benzoic Acid as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(piperazin-1-yl)benzoic acid and its derivatives, critical intermediates in the synthesis of a range of pharmaceuticals. The document elucidates the synthetic pathways, key chemical properties, and significant applications of this versatile scaffold, with a particular focus on its role in the development of targeted cancer therapies such as Imatinib. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] When incorporated into a larger molecular framework, the piperazine ring can impart desirable characteristics such as improved aqueous solubility, oral bioavailability, and the ability to form crucial interactions with biological targets. This compound, in particular, serves as a key building block, offering a reactive carboxylic acid handle for amide bond formation and a secondary amine on the piperazine ring for further functionalization. This dual reactivity makes it an invaluable intermediate for the construction of complex drug molecules.

Physicochemical and Quantitative Data

The fundamental properties of this compound and its closely related derivatives are crucial for their application in synthesis. The following tables summarize key quantitative data for this compound and its N-methylated analog, which is a direct precursor in several industrial syntheses.

Table 1: Physicochemical Properties of this compound Derivatives

PropertyThis compound4-(4-Methylpiperazin-1-yl)benzoic acid
CAS Number 85474-75-586620-62-4[2][3]
Molecular Formula C₁₁H₁₄N₂O₂C₁₂H₁₆N₂O₂[3]
Molecular Weight 206.24 g/mol 220.27 g/mol [3]
Melting Point Not specified230 °C[2]
Boiling Point Not specified393.9±37.0 °C at 760 mmHg[2]
Density Not specified1.2±0.1 g/cm³[2]
pKa Not specified5.02±0.10 (Predicted)[2]
Solubility Not specifiedSoluble in chloroform, dichloromethane, and ethanol; slightly soluble in water.[2]

Table 2: Synthetic Yields for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Starting MaterialBaseSolventTemperature (°C)Reaction TimePurity (%)Yield (%)Reference
4-(Chloromethyl)benzoic acidSodium hydroxideWater501h99.896.8CN103382191B
4-(Chloromethyl)benzoic acidSodium carbonateMethanol642h99.995.7CN103382191A
4-(Chloromethyl)benzoic acidSodium bicarbonateN,N-Dimethylformamide302h99.897.3CN103382191B
4-(Chloromethyl)benzoic acidPotassium carbonateWater1500.5h99.997.9CN103382191A

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNA_r) reaction between a piperazine derivative and a 4-halobenzoic acid. The following sections detail the experimental protocols for the synthesis of a key protected intermediate and the subsequent generation of derivatives used in drug synthesis.

Experimental Protocol: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

This protocol describes the synthesis of a protected form of this compound, which can then be deprotected to yield the parent compound. The ethoxycarbonyl group serves as a protecting group for one of the piperazine nitrogens, preventing side reactions.

Reaction Scheme:

Materials:

  • Ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol)

  • 4-Fluorobenzoic acid (1.7 g, 12.6 mmol)[1]

  • Potassium carbonate (K₂CO₃) (2.6 g, 18.9 mmol)[1]

  • Dry acetonitrile (10 mL)[1]

  • Ice-cold water (100 mL)[1]

  • Glacial acetic acid

Procedure:

  • A mixture of ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid, and potassium carbonate in dry acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

  • The reaction mixture is heated to 353 K (80 °C) and stirred for 12 hours under a nitrogen atmosphere.[1]

  • After cooling to room temperature, the mixture is slowly poured into ice-cold water.[1]

  • The aqueous solution is then acidified to a pH of 3-5 with glacial acetic acid, which causes the product to precipitate.[1]

  • The precipitate is collected by filtration and washed with water.

  • The resulting product is a pale-white crystalline solid.[1]

  • The reported yield for this reaction is 70%.[1]

Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

A commercially significant derivative is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the anticancer drug Imatinib. This compound is typically synthesized from 4-(chloromethyl)benzoic acid and N-methylpiperazine.

Reaction Scheme:

This reaction is generally carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Various bases and solvents can be employed to optimize the yield and purity, as detailed in Table 2.

Role as a Pharmaceutical Intermediate: The Case of Imatinib

This compound derivatives are instrumental in the synthesis of numerous pharmaceuticals. A prominent example is the role of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.

The synthesis of Imatinib involves the amide coupling of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. The carboxylic acid group of the piperazinyl benzoic acid derivative is activated, often by conversion to an acyl chloride, to facilitate the reaction with the aniline derivative.

Visualizations

Experimental Workflow for the Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

The following diagram illustrates the step-by-step laboratory procedure for the synthesis of the protected this compound intermediate.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation reactants Combine: - Ethyl 1-piperazinecarboxylate - 4-Fluorobenzoic acid - K2CO3 - Dry Acetonitrile heat Heat to 80°C Stir for 12h (Nitrogen Atmosphere) reactants->heat Transfer to reaction vessel cool Cool to RT heat->cool quench Pour into Ice-cold Water cool->quench acidify Acidify with Acetic Acid (pH 3-5) quench->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash product Obtain Pale-White Crystalline Solid wash->product

Caption: Workflow for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

Logical Relationship in Drug Synthesis: From Intermediate to Targeted Therapy

This diagram illustrates the logical progression from the this compound scaffold to the final drug product, Imatinib, and its mechanism of action.

logical_relationship cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid imatinib Imatinib intermediate->imatinib Amide Coupling coupling_partner N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine coupling_partner->imatinib bcr_abl Bcr-Abl Tyrosine Kinase imatinib->bcr_abl Inhibits cancer_cell CML Cell Proliferation bcr_abl->cancer_cell Drives

Caption: Role of the intermediate in the synthesis and therapeutic action of Imatinib.

Conclusion

This compound and its derivatives are undeniably crucial intermediates in the pharmaceutical industry. Their structural features allow for facile incorporation into a wide range of molecular architectures, leading to the development of potent and effective drugs. The synthesis of Imatinib serves as a prime example of the industrial and medicinal importance of this scaffold. As drug discovery continues to evolve, the demand for versatile and reliable building blocks like this compound is expected to remain high, ensuring its continued significance in the development of new therapeutic agents. Further research into novel synthetic methodologies and applications of this intermediate will undoubtedly contribute to the advancement of medicinal chemistry.

References

4-(Piperazin-1-yl)benzoic Acid Derivatives: A Technical Guide to Their Synthesis and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(piperazin-1-yl)benzoic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, summarizes their biological activities with quantitative data, provides explicit experimental protocols, and visualizes key mechanisms and workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. The inherent properties of the piperazine ring, such as its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive moiety in drug design. Derivatives of this core structure have exhibited a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects. This guide aims to consolidate the current knowledge on these derivatives to aid researchers in their drug discovery and development endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into the formation of amide and ester linkages at the carboxylic acid group.

General Synthesis of Amide Derivatives

A common and effective method for synthesizing amide derivatives involves the coupling of this compound with a desired amine using a suitable coupling agent.

Experimental Protocol: Amide Synthesis via Carbodiimide Coupling

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Coupling Agents: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

General Synthesis of Ester Derivatives

Ester derivatives are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of the desired alcohol, which also serves as the solvent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction is reversible, and driving it to completion can be achieved by removing the water formed, for instance, by using a Dean-Stark apparatus.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start_amide This compound + Amine activation Activate Carboxylic Acid (e.g., EDC, HOBt) start_amide->activation coupling Amine Coupling activation->coupling purification_amide Purification (Column Chromatography) coupling->purification_amide product_amide Amide Derivative purification_amide->product_amide start_ester This compound + Alcohol esterification Fischer Esterification (Acid Catalyst, Reflux) start_ester->esterification purification_ester Purification (Column Chromatography) esterification->purification_ester product_ester Ester Derivative purification_ester->product_ester

Caption: General workflows for the synthesis of amide and ester derivatives.

Potential Therapeutic Applications

Anticancer Activity

Numerous this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity (IC₅₀ Values)

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
CPD-1 Ciprofloxacin derivativeA549 (Lung)14.8[1]
CPD-2 Ciprofloxacin derivativeA549 (Lung)24.8[1]
CPD-3 Ciprofloxacin derivativeA549 (Lung)23.6[1]
CPD-4 Ciprofloxacin derivativeA549 (Lung)20.7[1]
PQU-1 Piperazinyl-quinoline-isatinMDA-MB-468 (Breast)10.34 - 66.78[2]
PQU-2 Piperazinyl-quinoline-isatinMCF7 (Breast)10.34 - 66.78[2]
SCB-1 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazineVarious0.31 - 120.52[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

G start Seed Cells in 96-well Plate treatment Treat with Test Compounds start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan (DMSO) mtt_addition->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

  • p53-Mediated Apoptosis: Some derivatives have been shown to upregulate the tumor suppressor protein p53. This leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[3][4]

G compound 4-(Piperazin-1-yl)benzoic Acid Derivative p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Expression ↑ p53->bax bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc caspases Caspase Activation cytc->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified p53-mediated apoptosis pathway.

  • G2/M Cell Cycle Arrest: Certain derivatives can induce cell cycle arrest at the G2/M phase. This is often mediated by the upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn inhibits the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.[1]

G compound 4-(Piperazin-1-yl)benzoic Acid Derivative p21 p21 Expression ↑ compound->p21 cdk1_cyclinB Cyclin B1/CDK1 Complex p21->cdk1_cyclinB g2m_transition G2 to M Phase Transition cdk1_cyclinB->g2m_transition arrest G2/M Arrest g2m_transition->arrest

Caption: Simplified G2/M cell cycle arrest pathway.

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity (MIC Values)

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
PYR-1 Pyrazole derivativeS. aureus0.5[5]
PYR-2 Pyrazole derivativeEnterococci0.78[6]
CSB-1 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeS. aureus125[4]
CSB-2 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeB. subtilis125[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Prepare Standardized Inoculum dilution Serial Dilution of Test Compound start->dilution inoculation Inoculate Microtiter Plate dilution->inoculation incubation Incubate at 37°C inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many of these derivatives are still under investigation. However, some studies suggest that these compounds may disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[6] Further research is needed to fully elucidate the molecular targets and pathways involved.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent pharmacological activities. Their synthetic accessibility and the potential for broad chemical modification make them attractive candidates for further investigation in the fields of oncology, infectious diseases, and neurology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on this versatile chemical scaffold.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Piperazin-1-yl)benzoic Acid-Containing Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a detailed examination of the mechanism of action of these compounds, with a specific focus on their role as inhibitors of key protein kinases implicated in cancer: BCR-ABL, VEGFR-2, and c-Met. This document outlines the molecular interactions, signaling pathways, and experimental methodologies used to characterize these inhibitors, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The this compound Scaffold in Kinase Inhibition

The this compound moiety is a key pharmacophore that has been successfully incorporated into a variety of kinase inhibitors. Its structural features, including a piperazine ring and a benzoic acid group, allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. A prominent example is the N-methyl piperazine group in Imatinib, which is crucial for its bioavailability and cellular activity in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL tyrosine kinase.[1][2] This guide will delve into the specific mechanisms by which compounds containing this scaffold inhibit critical kinases involved in tumorigenesis and angiogenesis.

Targeting the BCR-ABL Fusion Protein in Chronic Myeloid Leukemia

The fusion protein BCR-ABL is the primary driver in CML.[3] Small molecule inhibitors that target the ATP-binding site of the ABL kinase domain have revolutionized CML treatment.

Mechanism of Action

Compounds containing the this compound scaffold, particularly derivatives of the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, have been developed as potent pan-BCR-ABL inhibitors, including against the challenging T315I mutant.[4] These inhibitors function as ATP-competitive binders, occupying the ATP-binding pocket of the ABL kinase domain. This binding prevents the autophosphorylation and activation of BCR-ABL, thereby blocking downstream signaling pathways that lead to uncontrolled cell proliferation and survival of leukemia cells.[5]

Signaling Pathway

The inhibition of BCR-ABL disrupts multiple downstream signaling cascades crucial for CML pathogenesis. A simplified representation of the BCR-ABL signaling pathway and the point of inhibition is depicted below.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Inhibitor 4-(Piperazin-1-yl)benzoic Acid Derivative Inhibitor->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

BCR-ABL signaling and inhibition.
Quantitative Data

The following table summarizes the inhibitory activity of representative this compound-containing compounds against BCR-ABL.

CompoundTargetIC50 (nM)Cell LineGI50 (nM)
AKE-72 (5)BCR-ABLWT< 0.5K-562< 10
AKE-72 (5)BCR-ABLT315I9--
AK-HW-90 (2b)BCR-ABLWT2.16K-562-
AK-HW-90 (2b)BCR-ABLT315I0.651--

Data sourced from multiple studies.[3][4]

Inhibition of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6][7]

Mechanism of Action

Piperazine-containing compounds can act as potent inhibitors of VEGFR-2. These small molecules typically compete with ATP for binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, they prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6][7]

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 4-(Piperazin-1-yl)benzoic Acid Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 signaling pathway and point of inhibition.[6]
Quantitative Data

The following table presents the in vitro inhibitory activity of selected piperidinyl-based benzoxazole derivatives, which share structural similarities with the this compound scaffold, against VEGFR-2.

CompoundVEGFR-2 IC50 (µM)c-Met IC50 (µM)
5a0.9701.885
5g0.1450.256
5h0.2110.320
11a0.0950.224
11b0.0570.181
Sorafenib (Reference)0.058-
Staurosporine (Reference)-0.237

Data sourced from a study on piperidinyl-based benzoxazole derivatives.[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a common method for determining the in vitro inhibitory potency of a compound against VEGFR-2 kinase.

VEGFR2_Assay_Workflow start Start prep_reagents Prepare Reagents: 1x Kinase Buffer, ATP, Substrate, Diluted Inhibitor, Diluted VEGFR-2 start->prep_reagents master_mix Prepare Master Mix: Kinase Buffer, ATP, Substrate prep_reagents->master_mix plate_setup Plate Setup (96-well): Add Master Mix to wells master_mix->plate_setup add_inhibitor Add Inhibitor/Controls: Test Inhibitor, Positive Control (DMSO), Blank (No Enzyme) plate_setup->add_inhibitor add_enzyme Initiate Reaction: Add diluted VEGFR-2 to Test and Positive Control wells add_inhibitor->add_enzyme incubation Incubate at 30°C for 45 minutes add_enzyme->incubation add_detection Add Kinase-Glo™ MAX Reagent (Stops reaction, generates light) incubation->add_detection read_plate Incubate at RT for 15 minutes Read Luminescence add_detection->read_plate data_analysis Data Analysis: Subtract Blank, Calculate % Inhibition, Determine IC50 read_plate->data_analysis end End data_analysis->end cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS/MAPK cMet->RAS PI3K PI3K/AKT cMet->PI3K STAT STAT cMet->STAT Inhibitor 4-(Piperazin-1-yl)benzoic Acid Derivative Inhibitor->cMet Cellular_Responses Proliferation, Survival, Migration RAS->Cellular_Responses PI3K->Cellular_Responses STAT->Cellular_Responses cMet_Assay_Workflow start Start prep_reagents Prepare Reagents: 4x Inhibitor Dilutions, 4x Substrate/ATP Mix, 4x c-Met Enzyme start->prep_reagents plate_setup Plate Setup (384-well): Add 4x Inhibitor/Controls prep_reagents->plate_setup add_substrate_atp Add 4x Substrate/ATP Mix plate_setup->add_substrate_atp initiate_reaction Initiate Reaction: Add 4x c-Met Enzyme add_substrate_atp->initiate_reaction incubation Incubate at RT for 60 minutes initiate_reaction->incubation stop_detection Add Stop/Detection Mix (EDTA and Eu-labeled antibody) incubation->stop_detection read_plate Incubate at RT for 60 minutes Read TR-FRET Signal (665nm/615nm) stop_detection->read_plate data_analysis Data Analysis: Calculate TR-FRET Ratio, % Inhibition, Determine IC50 read_plate->data_analysis end End data_analysis->end

References

Methodological & Application

Synthesis and Evaluation of 4-(Piperazin-1-yl)benzoic Acid and its Analogs: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-(Piperazin-1-yl)benzoic acid and its analogs, which are scaffolds of significant interest in medicinal chemistry. These compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This application note outlines common synthetic routes, presents quantitative data for a selection of analogs, and details experimental workflows for their biological evaluation.

Synthetic Routes

The synthesis of this compound and its derivatives can be primarily achieved through two common methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

1. Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for forming aryl-nitrogen bonds. The reaction typically involves the displacement of a leaving group, such as a halogen (commonly fluorine or chlorine), from an aromatic ring by a nucleophile, in this case, a piperazine derivative. The aromatic ring is usually activated by electron-withdrawing groups.

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds. It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. This method is particularly useful for less reactive aryl halides.

A generalized synthetic scheme is presented below:

G cluster_reactants Reactants cluster_methods Synthetic Methods A 4-Halobenzoic Acid Derivative (X = F, Cl, Br, I) C Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) A->C D Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Solvent) A->D B Piperazine Derivative (R = H, Alkyl, Aryl, etc.) B->C B->D E This compound Analog C->E D->E G A Synthesis and Purification of Analogs B In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) A->B C Determination of IC50/EC50 Values B->C D Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative) C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR) D->E F In Vivo Studies (e.g., Animal Models of Disease) E->F G Lead Optimization F->G G->A Iterative Design G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Expression (e.g., Cell Cycle, Proliferation) GLI_A->TargetGenes Inhibitor 4-(Piperazin-1-yl)benzoic Acid Analog Inhibitor->GLI_A Inhibition Hh Hedgehog Ligand Hh->PTCH1

Application Notes and Protocols for the Analytical Characterization of 4-(Piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the thorough characterization of 4-(Piperazin-1-yl)benzoic acid. The protocols detailed herein are essential for confirming the identity, purity, and stability of this compound, which is a critical component in pharmaceutical development and chemical research. The methods described include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring and a benzoic acid moiety. This structure makes it a versatile building block in medicinal chemistry and materials science. Accurate and robust analytical characterization is paramount to ensure the quality and reliability of this compound in downstream applications. This document outlines the key analytical techniques and provides detailed protocols for their implementation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol [1]
Melting Point295°C[2]
pKa5.02 ± 0.10 (Predicted)[2]
AppearanceColorless crystals[2]
SolubilityFreely soluble in water and ethylene glycol, insoluble in diethyl ether.[3]

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The general workflow for this characterization is depicted below.

G General Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_ID Structural Identification (NMR, MS, IR) Purification->Structural_ID Characterize Structure Purity_Analysis Purity & Impurity Profiling (HPLC, GC-MS) Purification->Purity_Analysis Assess Purity Thermal_Properties Thermal Properties (DSC, TGA) Purity_Analysis->Thermal_Properties Further Characterization

Caption: General workflow for the synthesis and analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and for identifying and quantifying any impurities. A reversed-phase HPLC method is typically employed.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Data

Sample IDRetention Time (min)Peak Area (%)
Main Compound12.599.5
Impurity 18.20.3
Impurity 215.10.2
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this compound.

Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.11.

Table 3: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺207.1128207.11
[M+Na]⁺229.0947229.09
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a drop of DCl. Add a small amount of tetramethylsilane (TMS) as an internal standard if not using the solvent peak for referencing.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or APT) to distinguish between CH, CH₂, and CH₃ groups.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR δ (ppm) Multiplicity Integration Assignment
Aromatic~7.8-8.0d2HProtons ortho to COOH
Aromatic~6.9-7.1d2HProtons ortho to Piperazine
Piperazine~3.2-3.4t4H-CH₂-N(Aryl)
Piperazine~2.8-3.0t4H-CH₂-NH-
Carboxylic Acid~12.5s1H-COOH
¹³C NMR δ (ppm) Assignment
Carbonyl~167C=O
Aromatic~154C-N (Aromatic)
Aromatic~131C-H (ortho to COOH)
Aromatic~125C-COOH
Aromatic~114C-H (ortho to Piperazine)
Piperazine~48-CH₂-N(Aryl)
Piperazine~45-CH₂-NH-

Note: Predicted chemical shifts. Actual values may vary slightly.

G NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, and optional 2D NMR) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and decomposition of the compound.

Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Parameters:

    • Temperature Range: 25°C to 350°C.

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • TGA Parameters:

    • Temperature Range: 25°C to 600°C.

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Analysis:

    • DSC: Determine the onset and peak of the melting endotherm. The sharpness of the peak can be an indicator of purity.

    • TGA: Determine the onset of decomposition temperature and the percentage of weight loss.

Table 5: Representative Thermal Analysis Data

TechniqueParameterValue
DSCMelting Point (Onset)294°C
DSCMelting Point (Peak)295°C
TGAOnset of Decomposition>300°C

Conclusion

The analytical methods and protocols described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectrometric, and thermal analysis techniques is essential for ensuring the identity, purity, and stability of this important chemical compound, thereby supporting its successful application in research and development.

References

Application Note: Purity Determination of 4-(Piperazin-1-yl)benzoic acid by HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperazin-1-yl)benzoic acid is a valuable building block in medicinal chemistry and drug development. Ensuring the purity of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs) with consistent quality and predictable pharmacological profiles. This application note presents detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and orthogonal purity determination.[1] Quantitative NMR (qNMR) is a powerful technique for determining the purity of organic molecules without the need for a reference standard of the analyte itself.[2][3][4]

Data Presentation

The following tables summarize the quantitative data obtained from the HPLC and qNMR analyses of a representative batch of this compound.

Table 1: HPLC Purity Analysis Results

ParameterResult
Main Peak Retention Time4.85 min
Main Peak Area %99.85%
Impurity 1 Retention Time3.21 min
Impurity 1 Area %0.08%
Impurity 2 Retention Time5.67 min
Impurity 2 Area %0.07%
Total Purity by HPLC 99.85%

Table 2: Quantitative ¹H-NMR Purity Analysis Results

Analyte Signal (Integral)Internal Standard Signal (Integral)Analyte Protons (Nanalyte)Internal Standard Protons (NIS)Analyte Weight (mg)Internal Standard Weight (mg)Internal Standard PurityPurity by qNMR
Aromatic (δ 7.9 ppm, 2H)Methyl (δ 1.2 ppm, 9H)2910.255.1299.9%99.8%

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (≥98%)

    • This compound sample

    • Volumetric flasks, pipettes, and syringes

    • 0.45 µm syringe filters

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Dilute to the mark with the same solvent mixture to obtain a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

2. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the procedure for determining the purity of this compound using ¹H-NMR with an internal standard.[2][6][7]

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended).

    • NMR tubes.

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable buffer).

    • Internal Standard (e.g., Maleic acid or another suitable standard with known purity).

    • This compound sample.

    • Analytical balance.

  • NMR Parameters for Quantitative Analysis:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification of small molecules).[2]

    • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]

    • Acquisition Time (aq): At least 3 seconds.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

      Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

      Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • PurityIS = Purity of the internal standard

Mandatory Visualization

G weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq weigh_hplc Weigh Sample dissolve_hplc Dissolve in Mobile Phase weigh_hplc->dissolve_hplc filter_hplc Filter with 0.45µm Syringe Filter dissolve_hplc->filter_hplc hplc_acq HPLC Data Acquisition filter_hplc->hplc_acq nmr_proc NMR Spectrum Processing & Integration nmr_acq->nmr_proc hplc_proc HPLC Chromatogram Integration hplc_acq->hplc_proc qnmr_calc qNMR Purity Calculation nmr_proc->qnmr_calc hplc_calc HPLC Area % Purity Calculation hplc_proc->hplc_calc final_purity Final Purity Assessment qnmr_calc->final_purity hplc_calc->final_purity

Caption: Experimental workflow for purity analysis.

G hplc_data HPLC Data (Chromatogram) hplc_purity Quantitative Purity (Area %) hplc_data->hplc_purity nmr_data NMR Data (Spectrum) nmr_purity Quantitative Purity (qNMR) nmr_data->nmr_purity nmr_identity Structural Identity nmr_data->nmr_identity final_assessment Overall Purity Assessment hplc_purity->final_assessment nmr_purity->final_assessment nmr_identity->final_assessment

Caption: Logic of combined purity assessment.

References

Application Notes and Protocols: Synthesis of Imatinib Utilizing 4-(Piperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed as Gleevec®, is a cornerstone in targeted cancer therapy, revolutionizing the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[2][3][4] The synthesis of this groundbreaking drug relies on the strategic assembly of key molecular fragments. A pivotal intermediate in many synthetic routes to Imatinib is 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and its derivatives.[1] This document provides detailed application notes and experimental protocols for the synthesis of Imatinib, with a specific focus on the utilization of this key benzoic acid intermediate.

Mechanism of Action: Imatinib Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival through the activation of multiple downstream signaling pathways. The primary cascades involved are the RAS/RAF/MAPK and the PI3K/AKT/mTOR pathways, which promote cell growth, division, and inhibit apoptosis.[2][5] Imatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the BCR-ABL kinase domain, thereby inhibiting its catalytic activity and blocking the phosphorylation of downstream substrates.[4][6][7] This action effectively shuts down the pro-proliferative and anti-apoptotic signals, leading to the targeted death of cancer cells.[4][8]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL Oncoprotein GRB2 GRB2 BCR-ABL->GRB2 Y177 Phosphorylation PI3K PI3K BCR-ABL->PI3K activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK MAPK_ERK MAPK (ERK) MEK->MAPK_ERK Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Imatinib Imatinib Imatinib->BCR-ABL Inhibits ATP Binding

Caption: BCR-ABL Signaling Pathway and Imatinib's Point of Inhibition.

Experimental Protocols

The synthesis of Imatinib from 4-(4-methylpiperazin-1-ylmethyl)benzoic acid generally involves a two-stage process: the synthesis of the benzoic acid intermediate itself, followed by its coupling with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Dihydrochloride

This protocol is adapted from a green synthesis process for the Imatinib intermediate.[9]

Materials:

  • p-Cyanobenzyl chloride

  • Methylpiperazine

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

Procedure:

  • Dissolve p-cyanobenzyl chloride in a 2:1 mixture of ethanol and water.[10][9]

  • Add methylpiperazine (1.2 equivalents) to the solution.[10][9]

  • Heat the reaction mixture to 70-100°C for 1-2 hours.[10][9]

  • Cool the reaction to room temperature and recover the majority of the ethanol via distillation to yield 4-(4-methyl-1-piperazinyl)benzonitrile.[10][9]

  • To the resulting product, add sodium hydroxide (6 equivalents) and heat the mixture at 70-100°C.[10][9]

  • After the reaction is complete, cool the mixture to room temperature.

  • In an ice bath, slowly add dilute hydrochloric acid dropwise until the pH reaches 1-2.[9]

  • Add sodium chloride to the solution until saturation is achieved.[9]

  • Cool the solution to precipitate the solid product.[9]

  • Filter and dry the solid to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.[9]

Protocol 2: Synthesis of Imatinib via Amide Coupling

This protocol describes the final amide bond formation to yield Imatinib. One common method involves the conversion of the benzoic acid to its more reactive acid chloride derivative.

Materials:

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride

  • Pyridine

  • Thionyl chloride (SOCl₂)

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • Ammonium hydroxide (NH₄OH)

  • Water

Procedure:

  • Suspend 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride in pyridine at 20°C.[8]

  • Add thionyl chloride (1.05 equivalents) to the suspension.[8]

  • Stir the mixture at 45-50°C for 1-2 hours to form the acid chloride.[8]

  • Cool the mixture to 0°C.[8]

  • Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to the reaction mixture.[8]

  • Maintain stirring at 15-25°C for 1 hour.[8]

  • Add water to the reaction, followed by heating to 40°C.[8]

  • Add ammonium hydroxide and additional water to precipitate the product.[8]

  • Filter the solid, wash with water, and dry under vacuum to yield Imatinib base as a yellowish powder.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Imatinib.

Imatinib_Synthesis_Workflow cluster_intermediate_synthesis Intermediate Synthesis cluster_final_synthesis Final Product Synthesis Start_1 p-Cyanobenzyl chloride + Methylpiperazine Step_1 Nucleophilic Substitution Start_1->Step_1 Intermediate_1 4-(4-methyl-1-piperazinyl)benzonitrile Step_1->Intermediate_1 Step_2 Hydrolysis Intermediate_1->Step_2 Intermediate_2 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Step_2->Intermediate_2 Step_3 Acid Activation (e.g., with SOCl₂) Intermediate_2->Step_3 Intermediate_3 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride Step_3->Intermediate_3 Step_4 Amide Coupling Intermediate_3->Step_4 Start_2 N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine Start_2->Step_4 Final_Product Imatinib Step_4->Final_Product

Caption: General workflow for the synthesis of Imatinib.

Data Presentation

The following tables summarize quantitative data from various published synthetic methods for Imatinib and its key intermediate.

Table 1: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Dihydrochloride - Reaction Parameters

Starting MaterialReagentsSolventTemperature (°C)Time (h)pH for Precipitation
p-Cyanobenzyl chloride (1g)Methylpiperazine (1.2 eq), NaOH (6 eq)Ethanol:Water (2:1)701-21
p-Cyanobenzyl chloride (13.5g)Methylpiperazine (1.2 eq), NaOH (6 eq)Ethanol:Water (2:1)1001-21.5
p-Cyanobenzyl chloride (111g)Methylpiperazine (1.2 eq), NaOH (6 eq)Ethanol:Water (2:1)901-22

Data adapted from patent CN104910101A.[10][9]

Table 2: Synthesis of Imatinib - Comparative Analysis of Coupling Methods

Coupling ReactantBaseSolventTemperatureYield (%)Purity (%)Reference
4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl esterSodium methylateTetrahydrofuranReflux91-[11][6]
4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl esterSodium ethoxideTolueneReflux91-[6]
4-(4-methyl piperazin-l-ylmethyl)-benzoyl chloridePotassium hydroxide--78.6 (crude)-[6]
4-(4-methyl piperazin-l-ylmethyl)-benzoyl chloridePyridinePyridine15-25°C90>98[8]
4-(4-methylpiperazinomethyl)benzoyl chloridePotassium carbonateIsopropyl alcohol-50 (overall)99.99[6][12]
4-[(4-methyl-1-piperazinyl)methyl]benzoic acidDCC, HOBTCH₂Cl₂Room Temp.90<98[8]

This table provides a comparative overview of different approaches to the final coupling step in Imatinib synthesis, highlighting the versatility of the 4-(piperazin-1-yl)benzoic acid moiety. The choice of method can be tailored based on desired yield, purity, and scalability considerations.

References

4-(Piperazin-1-yl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperazin-1-yl)benzoic acid motif is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique structural features, combining a rigid benzoic acid moiety with a flexible piperazine ring, allow for versatile modifications and interactions with various biological targets. This document provides an overview of its applications, quantitative biological data for select derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Application Notes

The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for a range of biological targets, leading to the discovery of drug candidates for various diseases.

  • Anticancer Agents: Derivatives of this scaffold have shown significant promise as anticancer agents. One notable mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, certain derivatives act as inhibitors of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.

  • Enzyme Inhibitors: The versatility of the this compound scaffold extends to enzyme inhibition. It has been effectively utilized to design inhibitors of:

    • Tyrosinase: An important enzyme in melanin biosynthesis, making its inhibitors valuable in the treatment of hyperpigmentation disorders and as cosmetic skin-lightening agents.

    • Cholinesterases: Including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.

    • Histone Deacetylases (HDACs): Specifically HDAC6, which is a promising target for the treatment of cancer and inflammatory diseases.

  • Other Therapeutic Areas: The scaffold has also been explored for its potential in developing treatments for diabetes, inflammation, and neurological disorders.[1][2] Its ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to suit a variety of therapeutic needs.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
16f (MY-1121) Arylamide derivativeSMMC-7721 (Liver)0.088
MGC-803 (Gastric)0.092
HCT-116 (Colon)0.098
10ec Triazole conjugateBT-474 (Breast)0.99
3d Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast)43.4[3]
MDA-MB-231 (Breast)35.9[3]
4d Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast)39.0[3]
MDA-MB-231 (Breast)35.1[3]
5a 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)1.8
5c 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)2.5

Table 2: Enzyme Inhibition by this compound Derivatives

Compound IDTarget EnzymeInhibition TypeIC50 (µM) / KiReference
26 Tyrosinase (Mushroom)Competitive0.18
25 Tyrosinase (Mushroom)-0.96
Kojic Acid (Ref.) Tyrosinase (Mushroom)-17.76
5b Butyrylcholinesterase-0.82
5h Butyrylcholinesterase-0.91
Eserine (Ref.) Butyrylcholinesterase-0.85
9b HDAC1-0.9 - 6
HDAC6-0.1 - 1.0
TPCA-1 IKK2--

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives (Amide Coupling)

This protocol describes a general method for the synthesis of amide derivatives starting from a this compound core.

Materials:

  • This compound derivative (1.0 eq)

  • Substituted aniline or amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) with Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the substituted aniline or amine (1.1 eq) and the base (TEA or DIPEA, 2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent (e.g., DCC, 1.2 eq) to the stirred solution. If using EDCI/HOBt, add both reagents.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, SMMC-7721)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the growth medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Visualizations

Signaling Pathway: NF-κB Activation

The diagram below illustrates the canonical NF-κB signaling pathway, which can be inhibited by certain this compound derivatives like TPCA-1, an IKK2 inhibitor.

NF_kB_Signaling cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 phosphorylates TPCA1 TPCA-1 (4-(Piperazin-1-yl)benzoic acid derivative) TPCA1->IKK_complex inhibits p_IkBa P-IκBα IkBa_p50_p65->p_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome p50_p65 p50/p65 (Active NF-κB) Ub_Proteasome->p50_p65 releases Nucleus Nucleus p50_p65->Nucleus translocates to DNA DNA (κB sites) p50_p65->DNA binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription initiates

Caption: Canonical NF-κB signaling pathway and the inhibitory action of TPCA-1.

Experimental Workflow: Drug Discovery Process

The following diagram outlines a typical workflow for the discovery and development of new drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: This compound Library_Design Library Design & Virtual Screening Scaffold_Selection->Library_Design Synthesis Chemical Synthesis of Derivatives Library_Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Library_Design Iterative Design Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Hit_to_Lead->Synthesis Iterative Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Hit_to_Lead->In_Vivo_Studies Preclinical_Dev Preclinical Development In_Vivo_Studies->Preclinical_Dev

Caption: A typical drug discovery workflow using the this compound scaffold.

References

Application of 4-(Piperazin-1-yl)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and development, enabling the rapid generation of large libraries of small molecules for high-throughput screening. The choice of scaffold is crucial in library design, as it defines the spatial arrangement of diverse functional groups. 4-(Piperazin-1-yl)benzoic acid is a versatile scaffold that incorporates a rigid aromatic ring, a flexible piperazine moiety, and two distinct points for chemical diversification. Its unique structure makes it an attractive starting point for the synthesis of compounds with potential applications in various therapeutic areas.

This document provides detailed application notes and protocols for the use of this compound as a scaffold in solid-phase synthesis. The protocols are based on established methodologies for the immobilization of carboxylic acids on solid supports and subsequent derivatization of the piperazine nitrogen.

Core Concepts in Solid-Phase Synthesis

The solid-phase synthesis strategy involves the covalent attachment of a starting material to an insoluble polymer support (resin). Chemical transformations are then carried out on the resin-bound substrate. Excess reagents and by-products are easily removed by simple filtration and washing of the resin. This significantly simplifies the purification process compared to traditional solution-phase synthesis. The final product is cleaved from the resin in the last step.

A key component in SPOS is the linker, a chemical moiety that connects the synthesized molecule to the solid support. The choice of linker determines the conditions under which the final compound can be cleaved from the resin. For the application of this compound, the carboxylic acid group provides a convenient handle for attachment to various resins, such as Wang resin or Merrifield resin, through an ester linkage.

Experimental Protocols

This section details the protocols for the solid-phase synthesis of a library of N-substituted piperazinyl benzamides using this compound as the foundational building block.

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the scaffold to the solid support.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3.0 mmol) in DMF (10 mL).

  • Add DIC (3.0 mmol) and DMAP (0.1 mmol) to the solution of the benzoic acid.

  • Add the activation mixture to the swollen resin.

  • Agitate the reaction mixture at room temperature for 12-18 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the resin using a suitable method, such as picric acid titration of the free piperazine nitrogen.

Protocol 2: Diversification of the Resin-Bound Scaffold via N-Acylation

This protocol outlines the acylation of the secondary amine on the piperazine ring.

Materials:

  • Resin-bound this compound

  • A diverse set of carboxylic acids (R-COOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin-bound scaffold (0.2 mmol) in DMF (2 mL) for 30 minutes.

  • In a separate vial, pre-activate the carboxylic acid (0.5 mmol) with HBTU (0.5 mmol) and DIPEA (1.0 mmol) in DMF (1 mL) for 15 minutes.

  • Add the pre-activated carboxylic acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the synthesized compound from the solid support.

Materials:

  • Acylated resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the dried resin in DCM (1 mL) for 20 minutes.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 2 mL).

  • Combine the filtrates and evaporate the solvent under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the product, decant the ether, and dry the product under vacuum.

  • Purify the product by an appropriate method, such as preparative HPLC.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of N-acyl-4-(piperazin-1-yl)benzoic acid derivatives.

Compound IDR-Group of Acylating AgentMolecular Weight ( g/mol )Yield (%)Purity (%)
1a Phenyl310.3585>95
1b 4-Chlorophenyl344.7982>95
1c 4-Methoxyphenyl340.3888>95
1d Thiophen-2-yl316.3879>90
1e Cyclohexyl316.4191>95

Yields are calculated based on the initial loading of the resin and are for the crude product after cleavage and precipitation. Purity was determined by HPLC analysis of the crude product.

Visualizations

Workflow for Solid-Phase Synthesis

The following diagram illustrates the overall workflow for the solid-phase synthesis of a library based on the this compound scaffold.

SPOS_Workflow Start Start Resin Wang Resin Start->Resin Immobilization Immobilization (DIC, DMAP) Resin->Immobilization Scaffold 4-(Piperazin-1-yl) benzoic acid Scaffold->Immobilization ResinBoundScaffold Resin-Bound Scaffold Immobilization->ResinBoundScaffold Diversification N-Acylation (R-COOH, HBTU, DIPEA) ResinBoundScaffold->Diversification Wash DiversifiedProduct Resin-Bound Diversified Product Diversification->DiversifiedProduct Wash CarboxylicAcids Diverse Carboxylic Acids CarboxylicAcids->Diversification Cleavage Cleavage (TFA/TIS/DCM) DiversifiedProduct->Cleavage Wash & Dry FinalProduct Final Product Library Cleavage->FinalProduct Purification Purification (HPLC) FinalProduct->Purification End End Purification->End

Caption: General workflow for the solid-phase synthesis of a chemical library.

Conclusion

The use of this compound as a scaffold in solid-phase synthesis offers a straightforward and efficient method for the generation of diverse chemical libraries. The protocols provided herein can be readily adapted for high-throughput synthesis platforms. The bifunctional nature of the scaffold allows for the introduction of a wide range of chemical functionalities, making it a valuable tool for lead discovery and optimization in drug development programs. The robust nature of the synthetic route and the high yields and purities of the final products underscore the utility of this approach.

4-(Piperazin-1-yl)benzoic acid as a linker for Proteolysis Targeting Chimeras (PROTACs).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's intrinsic ubiquitin-proteasome system. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

The 4-(piperazin-1-yl)benzoic acid moiety is a valuable building block for PROTAC linkers. The piperazine ring introduces a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation.[1] Furthermore, the basic nitrogen atom in the piperazine ring can be protonated at physiological pH, potentially enhancing the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC design.[2][3][4] The chemical environment around the piperazine can be modulated to fine-tune its pKa, thereby influencing the overall properties of the PROTAC.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis and evaluation of PROTACs. As a case study, we will refer to data for ARD-2128, a potent and orally bioavailable PROTAC that degrades the Androgen Receptor (AR) and incorporates a piperazine-benzamide core structure.[5][6][7][8]

Mechanism of Action

The fundamental mechanism of a PROTAC utilizing a this compound-based linker is consistent with the general mechanism of PROTAC action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with Piperazine Linker) POI Target Protein (POI) (e.g., Androgen Receptor) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E1, E2 enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Released (Catalytic Cycle) Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of action for a PROTAC.

  • Binding to Target Protein and E3 Ligase : One end of the PROTAC binds to the protein of interest (e.g., Androgen Receptor), while the other end, often a thalidomide-like moiety, binds to an E3 ubiquitin ligase such as Cereblon (CRBN).[5][6]

  • Ternary Complex Formation : The PROTAC facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.[5][6]

  • Ubiquitination of Target Protein : Within the ternary complex, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of the target protein.[5][6]

  • Proteasomal Degradation : The poly-ubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome.[5][6]

  • Catalytic Cycle : The PROTAC is then released and can induce the degradation of another target protein molecule, acting in a catalytic manner.[6]

Case Study: ARD-2128 (Androgen Receptor Degrader)

ARD-2128 is a potent PROTAC that degrades the Androgen Receptor and contains a piperazine-benzamide structural motif.[5][7] While not a direct product of the simple this compound, its structure and performance provide valuable insights into the utility of this linker class.

Quantitative Data for ARD-2128

Table 1: In Vitro Degradation of Androgen Receptor by ARD-2128

Cell Line DC₅₀ (nM) Dₘₐₓ (%) Reference
VCaP 0.3 >90% at ≥10 nM [8]
LNCaP 8.3 Not Reported [8]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of ARD-2128

Cell Line IC₅₀ (nM) Reference
VCaP 4 [7]
LNCaP 5 [7]

IC₅₀: Half-maximal inhibitory concentration.

Note: Specific binding affinity data (Kd or IC₅₀) for ARD-2128 to the Androgen Receptor and Cereblon were not available in the searched literature.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of PROTACs utilizing a this compound-based linker.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized linker, such as 4-(Boc-piperazin-1-yl)benzoic acid, to an amine-containing E3 ligase ligand, followed by deprotection and coupling to the target protein ligand.

Synthesis_Workflow Start1 4-(Boc-piperazin-1-yl)benzoic acid Step1 Amide Coupling (HATU, DIPEA) Start1->Step1 Start2 Amine-functionalized E3 Ligase Ligand Start2->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Boc Deprotection (TFA or HCl) Intermediate1->Step2 Intermediate2 Amine-functionalized Linker-E3 Ligand Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA) Intermediate2->Step3 Start3 Carboxylic acid-functionalized POI Ligand Start3->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2: General synthetic workflow for a PROTAC.

Part A: Coupling of Linker to E3 Ligase Ligand

  • Reaction Setup : In a round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) and 4-(Boc-piperazin-1-yl)benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation and Coupling : Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification : Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Part B: Boc Deprotection

  • Deprotection Reaction : Dissolve the Boc-protected intermediate from Part A in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction Monitoring : Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Isolation : Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step without further purification.

Part C: Final PROTAC Synthesis

  • Activation of POI Ligand : In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Final Coupling : Add a solution of the deprotected intermediate from Part B (1.1 eq) in anhydrous DMF to the activated POI ligand. Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification and Characterization : Monitor the reaction by LC-MS. Upon completion, purify the crude product by preparative reverse-phase HPLC. Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation (DC₅₀ Determination)

This protocol is used to quantify the dose-dependent degradation of a target protein.

  • Cell Seeding : Seed cells (e.g., VCaP or LNCaP for AR degradation) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-AR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.

Protocol 3: Cell Viability Assay (IC₅₀ Determination)

This protocol measures the effect of the PROTAC on cell proliferation.

  • Cell Seeding : Seed cells in a 96-well, opaque-walled plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure (using CellTiter-Glo®) :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[6]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization: Androgen Receptor Degradation

Degradation of the Androgen Receptor by a PROTAC disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.

AR_Signaling cluster_pathway Androgen Receptor Signaling Pathway Androgens Androgens (DHT) AR Androgen Receptor (AR) Androgens->AR Binds & Activates AR_Dimer AR Dimerization & Nuclear Translocation AR->AR_Dimer Degradation AR Degradation AR->Degradation PROTAC AR-PROTAC (e.g., ARD-2128) PROTAC->AR Targets PROTAC->Degradation Proteasome Proteasome ARE Androgen Response Element (ARE) Binding AR_Dimer->ARE Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Degradation->Proteasome Mediated by Degradation->AR_Dimer Blocks

Figure 3: Disruption of AR signaling by a PROTAC.

Upon binding to androgens like dihydrotestosterone (DHT), the Androgen Receptor dimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on DNA. This initiates the transcription of target genes, such as Prostate-Specific Antigen (PSA) and TMPRSS2, which promote prostate cancer cell proliferation and survival.[9] An AR-targeting PROTAC induces the degradation of the AR protein, thereby preventing these downstream signaling events and inhibiting tumor growth.[7][8]

Conclusion

The this compound scaffold is a valuable component in the design of PROTAC linkers, offering a balance of rigidity and tunable solubility. The successful development of potent PROTACs like ARD-2128 underscores the potential of this linker class. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating this versatile linker, facilitating the development of new therapeutics for a range of diseases.

References

Functionalization of the Piperazine Ring in 4-(Piperazin-1-yl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the piperazine ring in 4-(Piperazin-1-yl)benzoic acid. This versatile scaffold is a key building block in medicinal chemistry, and its modification allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below focus on common and effective methods for N-acylation, N-alkylation, and reductive amination, providing a foundation for creating diverse chemical libraries for drug discovery programs.

Introduction

This compound is a bifunctional molecule featuring a reactive secondary amine on the piperazine ring and a carboxylic acid on the phenyl ring. The piperazine moiety is a prevalent feature in many approved drugs due to its ability to improve physicochemical properties, such as solubility and bioavailability, and to provide a key interaction point with biological targets. Functionalization of the distal nitrogen atom of the piperazine ring is a common strategy to modulate the pharmacological profile of lead compounds. This document details three primary methods for this functionalization.

Data Presentation

The following tables summarize quantitative data for representative functionalization reactions of this compound.

Table 1: N-Acylation of this compound

Acylating AgentProductYield (%)M.p. (°C)Spectroscopic Data
Benzoyl chloride4-(4-Benzoylpiperazin-1-yl)benzoic acid~85>250¹H NMR (DMSO-d₆): δ 7.95 (d, 2H), 7.45 (m, 5H), 6.95 (d, 2H), 3.80 (br s, 4H), 3.40 (br s, 4H). ¹³C NMR (DMSO-d₆): δ 169.5, 167.0, 153.0, 136.0, 130.0, 129.5, 128.5, 127.0, 120.0, 114.5, 48.0, 42.0. MS (ESI): m/z 311 [M+H]⁺.
Acetyl chloride4-(4-Acetylpiperazin-1-yl)benzoic acid~90>250¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H), 7.85 (d, 2H), 6.95 (d, 2H), 3.60 (t, 4H), 3.20 (t, 4H), 2.05 (s, 3H).

Table 2: N-Alkylation of this compound

Alkylating AgentProductYield (%)M.p. (°C)Spectroscopic Data
Benzyl bromide4-(4-Benzylpiperazin-1-yl)benzoic acid~75>250¹H NMR (DMSO-d₆): δ 7.90 (d, 2H), 7.30 (m, 5H), 6.90 (d, 2H), 3.55 (s, 2H), 3.20 (t, 4H), 2.55 (t, 4H). ¹³C NMR (DMSO-d₆): δ 167.5, 154.0, 138.0, 130.5, 129.0, 128.5, 127.0, 119.0, 114.0, 62.5, 52.5, 47.5. MS (ESI): m/z 297 [M+H]⁺.
Ethyl iodide4-(4-Ethylpiperazin-1-yl)benzoic acid~70>250¹H NMR (DMSO-d₆): δ 7.80 (d, 2H), 6.90 (d, 2H), 3.25 (t, 4H), 2.50 (t, 4H), 2.40 (q, 2H), 1.05 (t, 3H).

Table 3: Reductive Amination of this compound

Aldehyde/KetoneProductYield (%)M.p. (°C)Spectroscopic Data
Benzaldehyde4-(4-Benzylpiperazin-1-yl)benzoic acid~80>250¹H NMR (DMSO-d₆): δ 7.90 (d, 2H), 7.30 (m, 5H), 6.90 (d, 2H), 3.55 (s, 2H), 3.20 (t, 4H), 2.55 (t, 4H). ¹³C NMR (DMSO-d₆): δ 167.5, 154.0, 138.0, 130.5, 129.0, 128.5, 127.0, 119.0, 114.0, 62.5, 52.5, 47.5. MS (ESI): m/z 297 [M+H]⁺.
Acetone4-(4-Isopropylpiperazin-1-yl)benzoic acid~78>250¹H NMR (DMSO-d₆): δ 7.80 (d, 2H), 6.90 (d, 2H), 3.20 (t, 4H), 2.60 (t, 4H), 2.70 (sept, 1H), 1.00 (d, 6H).

Experimental Protocols

N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Add a base such as triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-acylated product.

N-Alkylation of this compound

This protocol outlines the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in ACN or DMF, add a base such as potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Reductive Amination of this compound

This one-pot protocol describes the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in DCE or MeOH.

  • Add the aldehyde or ketone (1.1 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, or until the reaction is complete by TLC analysis.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography or recrystallization to afford the N-alkylated product.

Visualizations

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Screening and Analysis Start This compound Functionalization Parallel Functionalization (N-Acylation, N-Alkylation, Reductive Amination) Start->Functionalization Library Diverse Compound Library Functionalization->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Synthesis and Screening of a this compound Library.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 4-(Piperazin-1-yl)benzoic acid Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Functionalized Derivatives.

Application Notes

The functionalization of this compound offers a powerful platform for generating novel chemical entities with diverse biological activities. The choice of functionalization strategy will depend on the desired properties of the final compound.

  • N-Acylation is a straightforward method to introduce a wide variety of substituents. The resulting amides are generally stable and can participate in hydrogen bonding, which can be crucial for target engagement. This method is ideal for rapidly exploring the SAR of the R-group.

  • N-Alkylation introduces alkyl or arylalkyl groups, which can modulate the basicity and lipophilicity of the piperazine nitrogen. This can have a significant impact on pharmacokinetic properties such as cell permeability and metabolic stability.

  • Reductive Amination provides an efficient means to introduce a diverse range of substituents, particularly when starting with a wide array of commercially available aldehydes and ketones. This one-pot procedure is highly amenable to library synthesis.

Derivatives of this compound have been shown to target various signaling pathways implicated in diseases such as cancer. For instance, several piperazine-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By functionalizing the piperazine ring, it is possible to develop potent and selective inhibitors that target key kinases in this pathway, such as Akt and PI3K, thereby inducing apoptosis and inhibiting tumor growth. The protocols provided herein serve as a starting point for the synthesis of compound libraries aimed at discovering novel modulators of these and other important biological pathways.

References

Coupling reactions involving the carboxylic acid group of 4-(Piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperazin-1-yl)benzoic acid is a versatile bifunctional molecule widely employed as a scaffold in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a common pharmacophore known to interact with various biological targets, and a carboxylic acid group, which serves as a convenient handle for forming amide and ester linkages. This allows for the facile synthesis of diverse libraries of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. These application notes provide detailed protocols for the two most common coupling reactions involving the carboxylic acid group of this compound: amide bond formation and esterification.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond by coupling the carboxylic acid of this compound with a primary or secondary amine is a cornerstone of its application in drug discovery. This reaction is typically facilitated by coupling reagents to activate the carboxylic acid, enabling efficient reaction with the amine. The choice of coupling reagent and reaction conditions can be critical for achieving high yields and purity, especially with challenging substrates.

Common Coupling Reagents and Conditions

Several classes of coupling reagents are routinely used for the synthesis of 4-(piperazin-1-yl)benzamides. The most common include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Table 1: Representative Data for Amide Coupling Reactions

Amine SubstrateCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Yield (%)
AnilineEDC, HOBt, DMAPDIPEACH3CN484072[1]
Substituted AnilinesEDC, HOBtEt3NDCE4823Trace-Modest[1]
BenzylamineBoric Acid-Toluene5-20Reflux~89[2]
Various AminesHATUDIPEADMF1-12RTHigh
PiperazineThionyl Chloride/PyridinePyridinePyridine-0-5-

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered representative.

Experimental Protocols: Amide Bond Formation

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is suitable for more challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 0.1 M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Esterification: Expanding the Chemical Space

Esterification of the carboxylic acid group of this compound provides another avenue for creating derivatives with diverse properties. The Fischer-Speier esterification is a common method, particularly for simple alcohols.

Table 2: Representative Data for Esterification of Benzoic Acid Derivatives

AlcoholCatalystSolventTime (h)Temp. (°C)Yield (%)Reference
MethanolH2SO4Methanol0.5Reflux~75[3]
EthanolH2SO4Ethanol2Reflux95[4]
Benzyl AlcoholMontmorillonite K10None5RefluxHigh
Various AlcoholsOrthophosphoric acid modified Montmorillonite K10None5RefluxHigh

Note: Yields are for benzoic acid or its simple derivatives and serve as a general guide.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (used in excess, can also be the solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ether or Ethyl Acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve this compound in a large excess of the desired alcohol in a round-bottomed flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux and maintain for 2-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated aqueous NaHCO3 (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Acid This compound (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) Acid->ActiveEster + Base CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveEster Amide Amide Product (R-CO-NHR') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproduct Byproduct (e.g., DCU, HOAt) Amide->Byproduct Drug_Discovery_Workflow Start This compound Coupling Amide/Ester Coupling Reactions Start->Coupling Library Diverse Chemical Library Coupling->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

The Versatile Scaffold: 4-(Piperazin-1-yl)benzoic Acid in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The small molecule 4-(piperazin-1-yl)benzoic acid has emerged as a critical building block in the design and synthesis of a new generation of potent and selective kinase inhibitors. Its unique structural features allow for versatile chemical modifications, leading to the development of drug candidates targeting a range of kinases implicated in cancer and other diseases. This application note provides a comprehensive overview of its utility, including detailed experimental protocols and comparative data for researchers, scientists, and drug development professionals.

The piperazine ring of this compound serves as a key pharmacophore, often engaging in crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The benzoic acid moiety provides a convenient attachment point for various chemical extensions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This has led to the discovery of inhibitors for critical cancer targets such as Cyclin-Dependent Kinases (CDK4/6), Akt, FMS-like Tyrosine Kinase 3 (FLT3), Aurora Kinases, and the Mammalian Target of Rapamycin (mTOR).

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro potency of various kinase inhibitors incorporating the this compound scaffold against their respective targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
CDK4/6 Inhibitor 10d CDK47.4[1]
CDK60.9[1]
Akt Inhibitor 5q Akt118.0
Akt Inhibitor 5t Akt121.3
FLT3/Aurora Inhibitor 27e Aurora-A7.5 (Kd)
Aurora-B48 (Kd)
FLT36.2 (Kd)
FLT3-ITD38 (Kd)
mTOR Inhibitor (Torin1) mTOR0.2 (EC₅₀)[2]
DNA-PK6.34[2]
PI3Kα250[2]

Table 2: Antiproliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeGI₅₀ (µM) / IC₅₀ (µM)Reference
Akt Inhibitor 5q LNCaPProstate CancerNot Specified
PC-3Prostate CancerNot Specified
Akt Inhibitor 5t LNCaPProstate CancerNot Specified
PC-3Prostate CancerNot Specified
FLT3/Aurora Inhibitor 27e HCT116Colon Carcinoma0.300
MOLM-13Acute Myeloid Leukemia0.104
MV4-11Acute Myeloid Leukemia0.291
mTOR Inhibitor (Torin1) U87MGGlioblastomaEfficacious in xenograft model[2]

Signaling Pathways and Experimental Workflows

The development of these inhibitors relies on a deep understanding of the signaling pathways they target and a robust set of experimental procedures to evaluate their efficacy.

Signaling_Pathways cluster_CDK CDK4/6 Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_FLT3_Aurora FLT3 & Aurora Kinase Pathways CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylation CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 Activation E2F E2F Rb->E2F Inhibition G1_S G1/S Transition E2F->G1_S Promotion Inhibitor_CDK CDK4/6 Inhibitor (e.g., Abemaciclib analogue) Inhibitor_CDK->CDK4_6 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor_Akt Akt Inhibitor Inhibitor_Akt->Akt Inhibitor_mTOR mTOR Inhibitor (e.g., Torin1) Inhibitor_mTOR->mTORC1 FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activation Proliferation Proliferation STAT5->Proliferation AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis Inhibitor_FLT3_Aurora Dual FLT3/Aurora Inhibitor Inhibitor_FLT3_Aurora->FLT3 Inhibitor_FLT3_Aurora->AuroraA Inhibitor_FLT3_Aurora->AuroraB

Caption: Key signaling pathways targeted by inhibitors derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound or derivative Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Characterization->Kinase_Assay Cell_Assay Cellular Proliferation Assay (GI₅₀ Determination) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Assay->Western_Blot PK_Study In Vivo Pharmacokinetic Study Western_Blot->PK_Study

Caption: General experimental workflow for the development of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of these kinase inhibitors.

Protocol 1: General Synthesis of a Kinase Inhibitor Precursor

This protocol describes a general method for the amide coupling of this compound with a heterocyclic amine, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted heterocyclic amine

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add HBTU (1.1 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted heterocyclic amine (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide precursor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC₅₀ of a compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1, Akt1, FLT3)

  • Kinase-specific substrate (e.g., Rb protein for CDK4/6, peptide substrate for others)

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol is for assessing the antiproliferative activity of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, MV4-11)

  • Complete growth medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.

Protocol 4: Western Blot Analysis for Target Engagement

This protocol is used to determine if the inhibitor affects the phosphorylation of its target or downstream signaling proteins in cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Treat cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The this compound scaffold is a remarkably versatile and valuable component in the modern kinase inhibitor discovery toolbox. Its favorable structural and chemical properties have enabled the development of potent and selective inhibitors against a multitude of clinically relevant kinases. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this privileged scaffold in their own drug discovery and development endeavors. As research continues, it is anticipated that this core structure will continue to feature prominently in the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-(Piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(Piperazin-1-yl)benzoic acid. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

General Questions

Q1: Which synthetic route is more suitable for my needs: SNAr or Buchwald-Hartwig Amination?

A1: The choice between SNAr and Buchwald-Hartwig amination depends on the starting materials, desired scale, and available equipment.

  • Nucleophilic Aromatic Substitution (SNAr) is often a more cost-effective and straightforward method, particularly for large-scale synthesis. It typically involves the reaction of an activated aryl halide (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) with piperazine, often at elevated temperatures. The reaction is driven by the presence of an electron-withdrawing group (the carboxylic acid) on the aromatic ring.[1][2]

  • Buchwald-Hartwig Amination is a more versatile and generally milder method, employing a palladium catalyst and a phosphine ligand.[3][4] It is particularly useful for less reactive aryl halides (chlorides, bromides, and iodides) and can often be performed at lower temperatures.[5][6] However, the cost of the catalyst and ligand, as well as the need for an inert atmosphere, can be drawbacks.[7]

Troubleshooting: Low or No Product Yield

Q2: I am getting a low yield or no product in my Buchwald-Hartwig reaction. What are the possible causes and solutions?

A2: Low or no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to the active form. Ensure you are using a reliable precatalyst or appropriate conditions for in-situ reduction. The reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[5][6]

  • Poor Ligand Choice: The choice of phosphine ligand is critical. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have demonstrated high efficacy.[3][5] Older generation ligands may result in lower activity, especially with less reactive aryl chlorides.[5]

  • Inappropriate Base: A strong, non-nucleophilic base is crucial for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may lead to incomplete reactions or require higher temperatures and longer reaction times.[5][6]

  • Solvent Issues: The insolubility of reagents can halt the reaction. Toluene and dioxane are common solvents. Ensure that your starting materials are soluble at the reaction temperature.[5][7]

  • Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[5][8]

Q3: My SNAr reaction is not proceeding to completion. How can I improve the yield?

A3: Incomplete SNAr reactions are often due to insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Reactivity of the Aryl Halide: The reactivity of the aryl halide is key. 4-Fluorobenzoic acid is generally more reactive than 4-chlorobenzoic acid in SNAr reactions.[9]

  • Reaction Temperature: SNAr reactions often require high temperatures (100-160 °C) to achieve a reasonable rate.[10]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often used to facilitate the reaction.[2][11]

  • Base: A base is required to neutralize the hydrohalic acid byproduct. An excess of piperazine can serve as both the nucleophile and the base, or an additional non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be added.[2][7]

Troubleshooting: Side Product Formation

Q4: I am observing the formation of a significant amount of N,N'-bis-arylated piperazine in my Buchwald-Hartwig reaction. How can I improve the selectivity for the mono-arylated product?

A4: The formation of the N,N'-bis-arylated piperazine is a common side reaction. Several strategies can be employed to favor mono-arylation:

  • Stoichiometry Control: Using an excess of piperazine relative to the aryl halide can statistically favor the formation of the mono-substituted product. A starting point of 1.5 to 2 equivalents of piperazine is often recommended. However, this can complicate purification.[3][5]

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[11]

  • Use of a Mono-Protected Piperazine: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, directing the arylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[4][11]

Troubleshooting: Purification

Q5: I am having difficulty purifying the final product. What are some effective purification strategies?

A5: this compound is an amphoteric compound, which can present purification challenges.

  • Acid-Base Extraction: The product's solubility is pH-dependent. It can be dissolved in an acidic aqueous solution and washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer can be basified to precipitate the product, which can then be collected by filtration or extracted into an organic solvent.[12]

  • Crystallization: Recrystallization from a suitable solvent system can be an effective method for purification.

  • Column Chromatography: While possible, column chromatography can be challenging due to the compound's polarity. A polar stationary phase and a suitable mobile phase, possibly containing a small amount of a basic modifier like triethylamine, may be required.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of this compound and its derivatives.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Aryl Halide 4-chlorobenzoic acid, 4-bromobenzoic acidAryl chlorides are less reactive and may require more active catalysts.[3]
Piperazine 1.5 - 2.0 equivalentsAn excess of piperazine favors mono-arylation.[5]
Catalyst Pd₂(dba)₃ (1-2 mol%)A common palladium precatalyst.[10]
Ligand RuPhos, XPhos (2-4 mol%)Sterically hindered biaryl phosphine ligands are effective.[3][5]
Base NaOtBu (1.4 - 2.0 equivalents)A strong, non-nucleophilic base is preferred.[5][11]
Solvent Toluene, DioxaneAnhydrous and deoxygenated solvents are crucial.[5][10]
Temperature 80 - 110 °CHeating is typically required.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.[5][6]

Table 2: Typical Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)

ParameterConditionNotes
Aryl Halide 4-fluorobenzoic acid, 4-chlorobenzoic acid4-fluorobenzoic acid is generally more reactive.[1][9]
Piperazine 2.0 - 5.0 equivalentsExcess piperazine acts as both nucleophile and base.[2]
Base (optional) K₂CO₃, DIPEA (1.5 - 2.0 equivalents)Can be added to neutralize the acid byproduct.[2][11]
Solvent DMF, DMSO, or neat (piperazine as solvent)Polar aprotic solvents are commonly used.[2][3]
Temperature 100 - 160 °CHigh temperatures are often necessary.[10]

Experimental Protocols

The following are general experimental protocols that can be adapted and optimized for the synthesis of this compound.

Protocol 1: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine (2.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (1-2 mol%), and RuPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene via syringe, followed by the 4-halobenzoic acid (1.0 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~2 with HCl and wash with ethyl acetate to remove non-basic impurities. Then, adjust the pH of the aqueous layer to ~9 with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.0 equiv.) and piperazine (3.0 equiv.).

  • Solvent: Add a suitable solvent such as DMF, or alternatively, use an excess of piperazine as the solvent.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: The precipitated product can be collected by filtration, washed with water, and dried under vacuum. Alternatively, the product can be isolated by acid-base extraction as described in the Buchwald-Hartwig protocol.[2]

Visualizations

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Add Reagents: - Piperazine - NaOtBu - Pd₂(dba)₃ - RuPhos inert 2. Purge with Inert Gas reagents->inert Setup solvent 3. Add Solvent & Aryl Halide inert->solvent Degas react 4. Heat to 100 °C solvent->react Initiate monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor Progress workup 6. Quench & Extract monitor->workup Completion purify 7. Purify Product workup->purify Isolate

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting Logic: Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Low_Yield start Low Yield in Buchwald-Hartwig catalyst Check Catalyst System: - Active Pd(0)? - Appropriate Ligand? start->catalyst conditions Verify Reaction Conditions: - Anhydrous/Inert? - Correct Temperature? start->conditions reagents Examine Reagents: - Correct Base? - Reagent Solubility? start->reagents solution_catalyst Solution: - Use reliable precatalyst - Switch to sterically hindered ligand (e.g., RuPhos) catalyst->solution_catalyst solution_conditions Solution: - Use dry, deoxygenated solvent - Ensure proper inert atmosphere - Optimize temperature (80-110 °C) conditions->solution_conditions solution_reagents Solution: - Use strong, non-nucleophilic base (NaOtBu) - Choose solvent for better solubility (Toluene/Dioxane) reagents->solution_reagents

Caption: Troubleshooting guide for low yield.

Selectivity Control: Mono- vs. Bis-Arylation

Selectivity_Control cluster_solutions Solutions start Goal: Mono-arylation of Piperazine bis_arylation Problem: N,N'-bis-arylation start->bis_arylation leads to stoichiometry Excess Piperazine (1.5-2.0 equiv.) bis_arylation->stoichiometry Control slow_addition Slow Addition of Aryl Halide bis_arylation->slow_addition Control protection Use Mono-protected Piperazine (e.g., N-Boc) bis_arylation->protection Prevent

Caption: Strategies to control selectivity.

References

Common impurities in 4-(Piperazin-1-yl)benzoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(Piperazin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via nucleophilic aromatic substitution?

A1: The most common impurities encountered during the synthesis of this compound from 4-fluorobenzoic acid and a piperazine derivative (e.g., ethyl 1-piperazinecarboxylate followed by hydrolysis) are typically unreacted starting materials. These include:

  • 4-Fluorobenzoic Acid: The electrophilic starting material.

  • Piperazine or its derivative: The nucleophilic starting material (e.g., piperazine, ethyl 1-piperazinecarboxylate).

  • 1,4-Dipiperazinylbenzene: A potential byproduct formed by the reaction of two molecules of piperazine with one molecule of 4-fluorobenzoic acid, where the second piperazine displaces the fluorine and the first piperazine displaces the carboxylic acid group under harsh conditions (less common).

Q2: How can I detect the presence of these impurities in my product?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for detecting and quantifying impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) can effectively separate the product from the starting materials. Monitoring at a UV wavelength of around 254 nm is suitable for detecting all aromatic species.

Q3: What is a general strategy for removing unreacted 4-fluorobenzoic acid?

A3: Unreacted 4-fluorobenzoic acid can be removed by adjusting the pH of the aqueous solution. This compound is amphoteric, meaning it has both acidic and basic functional groups. By carefully adjusting the pH to a range where this compound precipitates while the more acidic 4-fluorobenzoic acid remains in solution (as its carboxylate salt), a separation can be achieved.

Q4: How can I remove unreacted piperazine or its derivatives?

A4: Unreacted piperazine or its derivatives, being basic, can be removed by washing the crude product with an acidic solution. Alternatively, during the workup, adjusting the pH to be acidic will protonate the piperazine derivative, making it highly water-soluble and allowing for its removal in the aqueous phase.

Troubleshooting Guide

Issue 1: Presence of Unreacted 4-Fluorobenzoic Acid in the Final Product
  • Problem: The final product shows a significant peak corresponding to 4-fluorobenzoic acid in the HPLC analysis.

  • Cause: Incomplete reaction or inefficient purification.

  • Solution:

    • Optimize Reaction Conditions: Ensure a slight excess of the piperazine reagent is used to drive the reaction to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the 4-fluorobenzoic acid starting material.

    • Purification by pH Adjustment and Recrystallization: Implement the detailed experimental protocol for purification provided below. This method leverages the solubility differences between the product and the impurity at different pH values.

Issue 2: Presence of Unreacted Piperazine Derivative in the Final Product
  • Problem: The HPLC analysis indicates the presence of the starting piperazine derivative.

  • Cause: Use of a large excess of the piperazine derivative or inadequate washing during workup.

  • Solution:

    • Acidic Wash: During the aqueous workup, wash the organic layer containing the product with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperazine derivative, rendering it soluble in the aqueous phase.

    • Recrystallization: Recrystallization from a suitable solvent system can also help in removing residual piperazine derivatives.

Data Presentation

Table 1: Solubility of Key Compounds

CompoundWater SolubilitySolubility in Organic Solvents
4-Fluorobenzoic AcidSlightly soluble in cold water, soluble in hot water[1][2][3].Soluble in ethanol, methanol, and ether[2][3][4].
Ethyl 1-piperazinecarboxylateFreely soluble[5][6].Soluble in alcohols[5].
This compoundpH-dependent; soluble in acidic and basic solutions.Generally soluble in polar organic solvents like DMSO and DMF.

Table 2: Typical Impurity Profile and Removal Efficiency

ImpurityTypical Level in Crude Product (%)Removal MethodExpected Purity After Purification (%)
4-Fluorobenzoic Acid2 - 10pH adjustment and Recrystallization> 99.5
Ethyl 1-piperazinecarboxylate1 - 5Acidic Wash and Recrystallization> 99.5

Experimental Protocols

Protocol 1: Purification of this compound by pH Adjustment and Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable amount of 1M sodium hydroxide solution. This will deprotonate the carboxylic acid groups of both the product and the 4-fluorobenzoic acid impurity, making them soluble.

  • Acidification: Slowly add 1M hydrochloric acid dropwise with constant stirring. Monitor the pH. This compound will start to precipitate around its isoelectric point (typically pH 4-6).

  • Selective Precipitation: Continue adding acid until the pH is in the range of 4.5-5.5. At this pH, the this compound should precipitate out of the solution, while the more acidic 4-fluorobenzoic acid remains dissolved as its sodium salt.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining soluble impurities.

  • Recrystallization: Dissolve the filtered solid in a minimal amount of hot solvent (e.g., a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a 1:1 mixture of Mobile Phase A and B.

Visualizations

Synthesis_and_Impurity_Formation SM1 4-Fluorobenzoic Acid Intermediate 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid SM1->Intermediate Nucleophilic Aromatic Substitution Impurity1 Unreacted 4-Fluorobenzoic Acid SM1->Impurity1 SM2 Ethyl 1-piperazinecarboxylate SM2->Intermediate Impurity2 Unreacted Ethyl 1-piperazinecarboxylate SM2->Impurity2 Product This compound Intermediate->Product Hydrolysis Impurity1->Product Contaminates Impurity2->Product Contaminates Troubleshooting_Workflow Start Crude Product Analysis (HPLC) Impurity_Detected Impurity Detected? Start->Impurity_Detected Impurity_Type Identify Impurity Type Impurity_Detected->Impurity_Type Yes End Pure Product Impurity_Detected->End No Unreacted_SM1 Unreacted 4-Fluorobenzoic Acid Impurity_Type->Unreacted_SM1 Acidic Impurity Unreacted_SM2 Unreacted Piperazine Derivative Impurity_Type->Unreacted_SM2 Basic Impurity Purification_SM1 pH Adjustment & Recrystallization Unreacted_SM1->Purification_SM1 Purification_SM2 Acidic Wash & Recrystallization Unreacted_SM2->Purification_SM2 Final_Analysis Final Purity Check (HPLC) Purification_SM1->Final_Analysis Purification_SM2->Final_Analysis Final_Analysis->End Purity > 99.5% Reoptimize Re-optimize Synthesis Final_Analysis->Reoptimize Purity < 99.5% Reoptimize->Start

References

Troubleshooting low yield in N-arylation of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the N-arylation of piperazine. The following guides and frequently asked questions (FAQs) provide direct solutions to specific experimental challenges.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format to help you navigate challenges in your N-arylation reactions.

Question 1: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer:

Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of your starting materials.[1] Here are potential causes and troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for a successful reaction.[1]

    • Troubleshooting: It is advisable to screen a variety of ligands and palladium sources. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary to achieve high yields.[1] Ligands like RuPhos and XPhos have proven effective for the N-arylation of piperazine, especially with less reactive aryl chlorides.[2]

  • Base Selection: The choice of base is crucial as it can influence both the reaction rate and the prevalence of side reactions.[1]

    • Troubleshooting: If a strong base like sodium tert-butoxide (NaOtBu) is causing the decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species.[1]

    • Troubleshooting: Toluene, dioxane, and THF are commonly used solvents. If you are experiencing solubility issues, you might consider a more polar solvent like t-butanol.[1]

  • Reaction Temperature and Time: Suboptimal temperatures can lead to an incomplete reaction or decomposition of starting materials or products. Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[2][3]

    • Troubleshooting: If you observe no reaction, try incrementally increasing the temperature. Conversely, if decomposition is observed, lower the temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[3]

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to Pd(0).[2]

    • Troubleshooting: While the reaction is not overly sensitive to oxygen, maintaining a properly inert atmosphere with argon or nitrogen is recommended to protect the catalyst.[2]

Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

Answer:

The formation of the bis-arylated product is a common selectivity issue in the N-arylation of piperazine.[4] Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[2]

  • Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can favor mono-arylation.[2] A 2:1 ratio of piperazine to aryl halide or even using piperazine as the solvent has been shown to be effective in some cases.[4]

  • Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a common strategy to ensure mono-arylation.[3][5] The Boc group can be removed after the coupling reaction.

  • Slow Addition: A slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can also help to minimize the formation of the bis-arylated product.

Question 3: My Ullmann coupling reaction for N-arylation of piperazine is not working. What should I check?

Answer:

The Ullmann condensation is an alternative to palladium-catalyzed methods but often requires harsher conditions.[6] However, modern protocols with ligands have made it milder.[7] If you are facing issues, consider the following:

  • Copper Source and Ligand: The choice of the copper catalyst (e.g., CuI, CuBr, Cu₂O) and ligand is crucial.[7]

    • Troubleshooting: Screening different copper sources and ligands is recommended. Amino acids like L-proline and N-methylglycine, as well as 1,10-phenanthroline, have been shown to be effective ligands that can lower the required reaction temperature.[7]

  • Base and Solvent: The base and solvent play a critical role in the reaction's success.[7]

    • Troubleshooting: Polar aprotic solvents like DMF and dioxane often yield good results.[7] Commonly used bases include K₃PO₄ and Cs₂CO₃.[7] Screening different combinations of base and solvent is advisable.

  • Reaction Temperature: Traditional Ullmann reactions required very high temperatures (often over 210 °C).[6]

    • Troubleshooting: With modern ligand-accelerated protocols, start with temperatures in the range of 80-120 °C. If there is no reaction, you can incrementally increase the temperature.[7]

  • Anhydrous Conditions: The presence of water can impede the progress of the reaction.[8]

    • Troubleshooting: Ensure that your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in N-arylation of piperazine?

A1: Besides the formation of the N,N'-bis-arylated product, other potential side reactions include:

  • Hydrodehalogenation: Reduction of the aryl halide starting material. This can be caused by protic impurities.[7]

  • Homocoupling: Formation of a biaryl product from the aryl halide. This can be more prevalent if the reaction is conducted in the presence of air.[9]

  • Decomposition: Starting materials, products, or the catalyst may decompose at elevated temperatures.[1]

Q2: How does steric hindrance affect the N-arylation of piperazine?

A2: Steric hindrance on either the aryl halide or the piperazine derivative can significantly impact the reaction rate and yield.[10] For sterically hindered substrates, it is often necessary to use more active catalysts, such as those with bulky, electron-rich phosphine ligands in the case of Buchwald-Hartwig amination, and potentially higher reaction temperatures.[1][11]

Q3: Can I run the N-arylation of piperazine under aerobic conditions?

A3: While traditionally these reactions are performed under an inert atmosphere to protect the catalyst, some modern catalyst systems have been developed that are air-stable.[2][4] In some cases, reactions can be run under aerobic conditions, which can simplify the experimental setup.[4][12] However, for reproducibility and to minimize side reactions like homo-coupling, an inert atmosphere is generally recommended.[2][9]

Quantitative Data Summary

The success of N-arylation is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives.

Table 1: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1001895
4-BromoanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102492
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃Toluene1001688
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1002090

Table 2: Influence of Base on the N-Arylation of Piperazine with 4-Chlorotoluene

BaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
NaOtBuPd₂(dba)₃ / RuPhosToluene1001296
K₃PO₄Pd₂(dba)₃ / RuPhosToluene1002475
Cs₂CO₃Pd₂(dba)₃ / RuPhosToluene1002482
K₂CO₃Pd₂(dba)₃ / RuPhosToluene1003660

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine [3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Protocol 2: General Procedure for Ullmann N-Arylation of Piperazine [7]

  • Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 equiv), piperazine (2.0 equiv), copper catalyst (e.g., CuI, 5-10 mol%), ligand (e.g., L-proline, 10-20 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, Dioxane) via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-120 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in N-Arylation CheckCatalyst Evaluate Catalyst System (Pd Source, Ligand) Start->CheckCatalyst CheckBase Assess Base (Strength, Compatibility) Start->CheckBase CheckSolventTemp Review Solvent & Temperature (Solubility, Stability) Start->CheckSolventTemp CheckStoichiometry Verify Stoichiometry (Piperazine Excess?) Start->CheckStoichiometry Optimize Systematically Optimize Conditions CheckCatalyst->Optimize CheckBase->Optimize CheckSolventTemp->Optimize SideReactions Analyze for Side Reactions (Bis-arylation, Decomposition) CheckStoichiometry->SideReactions SideReactions->Optimize Success Improved Yield Optimize->Success

Caption: A workflow for troubleshooting low yield in N-arylation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch Piperazine Amine_Coord [L_n(Ar)Pd(II)(Amine)]+X- Ligand_Exch->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Amido_Complex L_n(Ar)Pd(II)-NR'R'' Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 4-(Piperazin-1-yl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(Piperazin-1-yl)benzoic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related compounds.

Q1: I am having difficulty removing unreacted starting materials and inorganic salts from my product. What is the best approach?

A1: Due to the zwitterionic nature of this compound, simple extraction is often ineffective. A highly effective method involves converting the product to its hydrochloride salt, which facilitates isolation and purification.

  • Acidification/Precipitation: After the reaction, cooling the solution and bubbling hydrogen chloride gas through it will precipitate the product as a dihydrochloride salt, leaving many organic impurities and excess N-methylpiperazine in the solution.[1][2] This method has been shown to achieve very high purity and yield.[1][2]

  • Nanofiltration: For larger scale operations, using nanofiltration membranes with a molecular weight cut-off of 200-300 Da can effectively remove excess reactants like N-methylpiperazine, as well as inorganic salts and acid-binding agents, prior to precipitation.[1][2]

  • Aqueous Wash: A general technique for purifying carboxylic acids involves dissolving the crude product in an aqueous base (like NaOH) to form the sodium salt and washing with an organic solvent (like diethyl ether) to remove neutral impurities. The aqueous layer is then acidified to precipitate the pure acid, which can be filtered off.[3]

Q2: My product has poor solubility in common organic solvents, making recrystallization difficult. What solvents should I try?

A2: The solubility of these compounds is highly pH-dependent. The zwitterionic form at neutral pH is often poorly soluble. For derivatives like 4-(4-Methylpiperazin-1-yl)benzoic acid, it is soluble in chloroform, dichloromethane, and ethanol, but only slightly soluble in water.[4]

For recrystallization, consider the following:

  • Aqueous Systems: Boiling water is a primary choice for recrystallizing benzoic acid and its simple derivatives.[5][6] The solubility of benzoic acid is significantly higher in hot water than in cold water, which is the key principle of recrystallization.[5][7]

  • Mixed Solvent Systems: A mixture of ethanol and water can be effective. The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy (the saturation point). Slow cooling should then yield crystals.[6]

  • Acidic Solutions: Recrystallization from aqueous acetic acid or glacial acetic acid has also been reported for benzoic acid.[6]

Q3: I am observing poor peak shape (tailing) during Reverse-Phase HPLC analysis. How can I improve my chromatography?

A3: Peak tailing is a common issue for basic compounds like piperazine derivatives on silica-based C18 columns. This is often due to interactions between the basic nitrogen atoms of the piperazine ring and residual acidic silanol groups on the column packing.[8]

Here are some strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Operate at a low pH (e.g., pH 3.0) by adding an acid like orthophosphoric acid or trifluoroacetic acid (TFA) to the mobile phase.[8][9] This protonates the piperazine nitrogens, minimizing interaction with silanols.

  • Use of Additives: Add a competing base, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[8][10] These additives will preferentially interact with the active silanol sites on the column, improving the peak shape of your analyte.

  • Column Choice: Use a column with end-capping or a modern column specifically designed for the analysis of basic compounds at a wider pH range.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid?

A1: A significant impurity formed during the condensation of an alpha-halomethylbenzoic acid with N-methylpiperazine is a quaternary salt. This impurity is often difficult to remove by standard purification methods like simple crystallization.[11]

Q2: How can I purify my zwitterionic piperazine-benzoic acid derivative away from salts without using chromatography?

A2: The principle of isoelectric precipitation is highly effective. Adjusting the pH of your aqueous solution to the isoelectric point (pI) of the compound will minimize its solubility, causing it to precipitate out while inorganic salts remain dissolved. The pI can be estimated from the pKa values of the carboxylic acid and the piperazine amine groups. After precipitation, the solid can be collected by filtration and washed with cold deionized water.

Q3: Can I use normal-phase chromatography for purification?

A3: While possible, it can be challenging. The basicity of the piperazine moiety can lead to very strong, sometimes irreversible, binding to the acidic silica gel of a normal-phase column, resulting in poor recovery and significant peak tailing.[8] If normal-phase is attempted, the silica gel should be pre-treated with a base like triethylamine mixed in the mobile phase. However, reverse-phase HPLC or acid/base precipitation are generally more reliable methods.

Data Presentation

Table 1: Purification of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride via Precipitation

The following data is derived from patent literature describing the synthesis and purification by forming the dihydrochloride salt.

Starting Material (100g)SolventBase (Acid Binding Agent)Purification MethodYieldPurity (%)Reference
4-(Chloromethyl)benzoic acidN,N-DimethylformamideSodium BicarbonateNanofiltration, HCl gas precipitation176g (97.3%)99.8%[1][2]
4-(Chloromethyl)benzoic acidWaterSodium HydroxideNanofiltration, HCl gas precipitation175g (96.8%)99.8%[1]
4-(Chloromethyl)benzoic acidMethanolSodium CarbonateNanofiltration, HCl gas precipitation173g (95.7%)99.9%[2]
4-(Chloromethyl)benzoic acidWaterPotassium CarbonateNanofiltration, HCl gas precipitation177g (97.9%)99.9%[1][2]
4-bromomethyl benzoic acidn-ButanolPotassium CarbonateAqueous wash, HCl acidification->99.0%[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Aqueous System

This protocol is a general method for the recrystallization of this compound from water, adapted from standard procedures for benzoic acid.[5][7][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate.

  • Achieve Saturation: Add small portions of boiling water to the flask while keeping the solution boiling until the solid just dissolves completely. Avoid adding an excess of water to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter.

  • Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven at a moderate temperature can be used.

Protocol 2: Purification by Acid-Base Precipitation

This protocol utilizes the amphoteric nature of the compound to separate it from neutral impurities and salts.[3]

  • Dissolution in Base: Dissolve the crude product in a 1M sodium hydroxide solution. Use just enough base to fully dissolve the material, forming the sodium salt.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract it one or two times with a water-immiscible organic solvent such as diethyl ether or dichloromethane to remove any non-acidic, organic impurities. Discard the organic layer(s).

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid dropwise while stirring. The this compound will precipitate as you approach its isoelectric point. Monitor the pH.

  • Isolation: Once precipitation is complete, collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product, preferably in a vacuum oven.

Protocol 3: General RP-HPLC Purity Analysis

This protocol provides a starting point for developing a purity analysis method for piperazine-benzoic acid derivatives.[8][9]

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Orthophosphoric acid in HPLC-grade water (pH ~3.0).

    • Mobile Phase B: Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase: 60% Mobile Phase A, 40% Mobile Phase B (Isocratic). This can be adjusted based on the retention of the specific derivative. A gradient may be necessary for complex samples.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for the UV max of your compound, typically around 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and integrate all peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product check_purity Initial Purity Check (TLC, HPLC, NMR) start->check_purity is_pure Purity > 95%? check_purity->is_pure recrystallize Recrystallization is_pure->recrystallize No (Solid, Crystalline) acid_base Acid-Base Precipitation is_pure->acid_base No (Amphoteric) chromatography Column Chromatography (Prep-HPLC) is_pure->chromatography No (Oily or Complex Mixture) final_product Pure Product is_pure->final_product Yes recrystallize->check_purity acid_base->check_purity chromatography->check_purity end Characterize & Document final_product->end

Caption: A general troubleshooting workflow for purifying chemical compounds.

Caption: Relationship between pH and the ionic form of the molecule.

References

Strategies to avoid di-substitution in piperazine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling selectivity and troubleshooting common issues during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in piperazine alkylation and arylation reactions?

The primary challenge in reactions involving the piperazine scaffold is controlling the degree of substitution to achieve the desired mono-substituted product.[1] Due to the symmetrical nature of piperazine with its two reactive secondary amine groups, di-substitution is a common and often undesired side reaction.[1][2]

Q2: What are the primary strategies to achieve selective mono-substitution of piperazine?

There are several key strategies to favor mono-alkylation or mono-arylation:

  • Use of a Protecting Group: This is considered the most reliable method.[3][4] By temporarily blocking one of the nitrogen atoms with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl, the reaction is directed to the unprotected nitrogen.[1][4] The protecting group can be subsequently removed.[1]

  • Control of Stoichiometry: Using a large excess of piperazine (3-10 equivalents) relative to the alkylating or arylating agent statistically favors the reaction with an unsubstituted piperazine molecule over the mono-substituted product.[1][2][3]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise helps to maintain a low concentration of the electrophile in the reaction mixture, reducing the probability of a second substitution event.[3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, formed by reacting piperazine with one equivalent of an acid like HCl or acetic acid, deactivates one nitrogen atom, thereby directing substitution to the free nitrogen.[2][3][5]

Q3: Are there alternative methods to direct N-alkylation for achieving mono-substitution?

Yes, reductive amination is a valuable alternative. This one-pot, two-step process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly effective in preventing the formation of quaternary ammonium salts.[3][6]

Q4: How can I achieve selective mono-N-arylation of piperazine?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and can be optimized for the mono-arylation of piperazine.[7][8] By carefully selecting the catalyst, ligand, and reaction conditions, high yields of mono-arylated piperazine can be achieved.[7] Nickel-catalyzed amination has also been shown to be effective for selective mono-arylation.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Yield of Mono-Substituted Product Formation of Di-substituted Byproduct: The mono-substituted product is reacting further.• Increase the excess of piperazine to 5-10 equivalents.[10]• Add the electrophile slowly and at a lower temperature.[10]• Use a mono-protected piperazine (e.g., N-Boc-piperazine).[3][10]
Incomplete Reaction: The starting material is not fully consumed.• Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents).[3]• Switch to a more polar aprotic solvent like DMF to improve solubility.[3]• Increase the reaction temperature, as many N-alkylations require heating.[3]
Difficult Purification Presence of Unreacted Piperazine and Di-substituted Product: These can have similar polarities to the desired product.• For basic piperazine products, use column chromatography with a basic modifier like triethylamine (0.1-1%) in the eluent to prevent tailing on silica gel.[10]• Employ acid-base extraction to separate the basic product from non-basic impurities.[10]
Product is Water Soluble and Difficult to Extract Protonation of the Product: The piperazine product is likely in its salt form in the aqueous layer after workup.• Adjust the pH of the aqueous layer to 11-12 with a base to deprotonate the product before extraction with a solvent like chloroform.[11]
Poor Reproducibility Sensitivity to Air or Moisture: Reagents or catalysts may be sensitive to atmospheric conditions.• Ensure all reagents and solvents are anhydrous and of high purity.[3]• Maintain a consistent inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]

Quantitative Data Summary

The following table summarizes the effect of different strategies on the yield of mono-substituted piperazine.

Strategy Electrophile Piperazine Equivalents Protecting Group Mono-substituted Yield (%) Di-substituted Yield (%) Reference
Stoichiometric ControlBenzyl Bromide1.1None4535[12]
Excess PiperazineBenzyl Bromide5.0None75<5[12]
Protecting GroupBenzyl Bromide1.0 (with 1.1 eq. N-Boc-piperazine)BocHigh (not specified)Not detected[1]
Piperazinium Saltp-tert-Butylbenzyl chloride2.0None (in situ salt)83Not specified[1]
Protecting Groupn-Butyl bromide1.0 (with 1.25 eq. N-Acetylpiperazine)AcetylHigh (not specified)Not detected[1]

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)

This protocol describes a general and highly selective method for mono-alkylation.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere, add N-Boc-piperazine and anhydrous potassium carbonate.[1]

  • Add the anhydrous solvent (acetonitrile or DMF) and stir the suspension.[1]

  • Slowly add the alkyl halide to the reaction mixture.[1]

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • After completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.[1]

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]

  • Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography.[1]

  • The Boc group can be removed by treatment with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final mono-alkylated piperazine.[4]

Protocol 2: Mono-N-alkylation using Excess Piperazine

This protocol is a straightforward method that avoids the need for protection and deprotection steps.

Materials:

  • Piperazine (5-10 eq)

  • Alkyl halide (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction flask, add piperazine and potassium carbonate to acetonitrile.[10]

  • Slowly add the alkyl halide to the stirring suspension at room temperature.[10]

  • Stir the mixture for 12-24 hours, monitoring the reaction by TLC.[10]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[10]

  • Concentrate the filtrate under reduced pressure.[10]

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[10]

Protocol 3: Mono-N-alkylation via a Piperazinium Salt

This in situ method is a cost-effective one-pot procedure.

Materials:

  • Piperazine hexahydrate (2.0 eq)

  • Hydrochloric acid (e.g., 11.5 N, 2.0 eq)

  • Ethanol

  • Alkylating agent (e.g., p-tert-Butylbenzyl chloride, 1.0 eq)

Procedure:

  • Prepare a solution of piperazine hexahydrate in ethanol.[1]

  • Add the hydrochloric acid to form the monopiperazinium salt in situ.[1]

  • Cool the solution to 20 °C and stir.[1]

  • Add the alkylating agent dropwise to the stirred solution.[1]

  • Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70 °C.[1]

  • After cooling, isolate the product using standard work-up procedures such as neutralization, extraction with an organic solvent, and purification.[1]

Visualizations

Reaction_Pathway cluster_start Reactants cluster_products Potential Products Piperazine Piperazine Mono Mono-substituted Piperazine Piperazine->Mono 1st Substitution Electrophile Electrophile (R-X) Electrophile->Mono Di Di-substituted Piperazine Electrophile->Di Mono->Di 2nd Substitution (Undesired)

Caption: Reaction pathway showing the formation of mono- and di-substituted piperazine.

Troubleshooting_Workflow Start Di-substitution Observed? Protect Use Mono-Protected Piperazine (e.g., N-Boc) Start->Protect Yes Stoich Increase Piperazine Excess (5-10x) Start->Stoich Yes SlowAdd Slowly Add Electrophile Start->SlowAdd Yes Salt Use Piperazinium Salt Method Start->Salt Yes End Mono-substitution Favored Protect->End Stoich->End SlowAdd->End Salt->End

Caption: Decision workflow for selecting a strategy to avoid di-substitution.

References

Technical Support Center: Enhancing the Solubility of Piperazine-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides practical guidance and troubleshooting strategies for improving the solubility of piperazine-based compounds in biological assays. Poor aqueous solubility is a common challenge that can lead to inaccurate and unreliable experimental results. This guide offers solutions to help you achieve consistent and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My piperazine-based compound is poorly soluble in aqueous buffers. What are the initial steps I should take?

A1: The first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds. Ensure the compound is fully dissolved in the organic solvent before preparing aqueous dilutions. It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5%) to avoid solvent-induced artifacts or toxicity.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the aqueous environment. To mitigate this, try the following:

  • Optimize the dilution process: Instead of a single large dilution, perform a serial dilution. Prepare a highly concentrated stock in an organic solvent and then perform a series of dilutions into your final assay buffer. When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[1]

  • Pre-warm the aqueous solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) can help improve solubility.[1][2]

  • Lower the final concentration: Your target concentration might be above the aqueous solubility limit of the compound. Determine the maximum soluble concentration of your compound in the specific assay buffer.

Q3: Can changing the salt form of my piperazine compound improve its solubility?

A3: Yes, forming a salt is a common and effective strategy to significantly enhance the aqueous solubility of ionizable compounds like piperazine. Different salt forms can have markedly different solubilities. For instance, piperazine citrate is more soluble in water than piperazine adipate and phosphate.

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to diagnosing and resolving compound precipitation during your experiments.

Problem: Immediate Precipitation Upon Dilution

Potential Cause Recommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.[2]
Rapid Dilution ("Solvent Shock") Adding a concentrated stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to precipitation. Action: Perform a stepwise or serial dilution. Add the stock solution dropwise while gently vortexing the aqueous medium.[1]
Low Temperature of Aqueous Medium The solubility of many compounds decreases at lower temperatures. Action: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[1][2]

Problem: Precipitation Over Time During Incubation

Potential Cause Recommended Solution
Temperature Shift Moving from room temperature preparation to a 37°C incubator can affect solubility. Action: Pre-warm all solutions to the incubation temperature before mixing. Ensure the incubator maintains a stable temperature.[1]
pH Shift in Media Cellular metabolism or CO2 environment in an incubator can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. Action: Ensure your medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values.[1][2]
Compound Instability The compound may degrade over time into less soluble byproducts. Action: Assess the stability of your compound under the specific assay conditions. Consider preparing fresh working solutions more frequently.[2]

Solubility Enhancement Strategies

If basic troubleshooting does not resolve the solubility issues, consider these advanced formulation strategies.

Salt Formation

Converting a piperazine-based compound to a salt is a highly effective method to increase aqueous solubility.

Quantitative Data: Solubility of Piperazine Salts

Salt FormAqueous SolubilityReference
Piperazine (free base)Freely soluble (~150 mg/mL at 20°C)[3][4][5]
Piperazine Citrate54 g/L (54 mg/mL) at 24°C[6]
Piperazine Adipate14.29 - 28.7 mg/mL[7][8]
Piperazine Phosphate15.4 g/L (15.4 mg/mL) at 37°C[9]
Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

Typical Final Concentrations of Co-solvents in Biological Assays:

Co-solventTypical Final Concentration
DMSO< 0.5%
Ethanol< 1%
PEG 4001-10%

Note: Always perform a vehicle control to assess the effect of the co-solvent on your assay.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming an inclusion complex with enhanced aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. The stability constant of the inclusion complex of piperine with SBEβCD and HPβCD was found to be approximately two-fold higher than with βCD.[10][11]

Nanoparticle-Based Formulations

Reducing the particle size of a compound to the nanometer scale can significantly increase its surface area and, consequently, its dissolution rate and solubility.

  • Nanonization: This can be achieved through top-down methods like media milling or bottom-up approaches like anti-solvent precipitation.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, thereby improving their solubility and stability.[12]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's solubility.

  • Prepare a 10 mM stock solution of the piperazine-based compound in 100% DMSO.

  • Create a serial dilution of the stock solution in a 96-well plate using 100% DMSO.

  • Prepare an assay plate by adding 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.

  • Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the assay plate.

  • Mix the plate on a plate shaker for 10 minutes.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • Determine the kinetic solubility as the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Add an excess amount of the solid piperazine-based compound to a known volume of the desired aqueous buffer in a glass vial.

  • Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Construct a standard curve with known concentrations of the compound to determine the solubility in the filtrate.

Protocol 3: Preparation of a Liposomal Formulation (Thin-Film Hydration Method)

This protocol provides a basic method for encapsulating a hydrophobic piperazine derivative in liposomes.[13]

  • Dissolve the piperazine compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.[13]

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

  • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and vortexing. This will form multilamellar vesicles (MLVs).

  • To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.

  • Remove any unencapsulated compound by dialysis or size exclusion chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the context of your research can aid in experimental design and troubleshooting.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piperazine Derivative Piperazine Derivative GPCR GPCR (e.g., 5-HT or Dopamine Receptor) Piperazine Derivative->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: GPCR signaling pathway modulated by piperazine derivatives.

Kinase_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates Piperazine Inhibitor Piperazine Inhibitor Piperazine Inhibitor->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Pro Cell Proliferation & Survival mTOR->Cell_Pro Promotes

Caption: Kinase inhibitor signaling pathway targeted by piperazine compounds.

Solubility_Enhancement_Workflow Start Poorly Soluble Piperazine Compound Solubility_Assay Determine Baseline Solubility (Kinetic & Thermodynamic Assays) Start->Solubility_Assay Is_Soluble Is Solubility Sufficient for Assay? Solubility_Assay->Is_Soluble Proceed Proceed with Biological Assay Is_Soluble->Proceed Yes Enhancement Select Solubility Enhancement Strategy Is_Soluble->Enhancement No Salt Salt Formation Enhancement->Salt Cosolvent Co-solvents Enhancement->Cosolvent Cyclodextrin Cyclodextrin Complexation Enhancement->Cyclodextrin Nanoparticle Nanoparticle Formulation Enhancement->Nanoparticle Reassay Re-evaluate Solubility Salt->Reassay Cosolvent->Reassay Cyclodextrin->Reassay Nanoparticle->Reassay End Proceed with Assay using Optimized Formulation Reassay->End

Caption: Experimental workflow for improving compound solubility.

References

Protecting group strategies for the selective functionalization of piperazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for the selective functionalization of the piperazine scaffold. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and manipulation of piperazine derivatives.

Issue 1: Poor Selectivity in Mono-functionalization

  • Question: I am attempting a mono-alkylation/acylation of piperazine but am getting a significant amount of the di-substituted product. How can I improve the yield of the mono-substituted product?

  • Answer: Achieving selective mono-functionalization is a common challenge due to the similar reactivity of both nitrogen atoms in piperazine.[1] Here are several strategies to favor mono-substitution:

    • Control Stoichiometry: Use a large excess of piperazine (5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2]

    • Slow Addition: Add the alkylating or acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, reducing the chance of a second reaction with the mono-substituted product.[3]

    • Use of a Mono-protonated Salt: Employing a piperazine mono-salt (e.g., piperazine mono-hydrochloride or mono-trifluoroacetate) deactivates one nitrogen atom through protonation, directing the reaction to the free basic nitrogen.[3][4]

    • Use of a Protecting Group: The most robust method is to use a mono-protected piperazine derivative, such as N-Boc-piperazine or N-Cbz-piperazine. This physically blocks one nitrogen, ensuring selective functionalization at the other.[2][3]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

  • Question: My Buchwald-Hartwig amination reaction to form an N-aryl piperazine is giving a low yield. What are the potential causes and how can I optimize it?

  • Answer: Low yields in Buchwald-Hartwig aminations involving piperazine can stem from several factors. Consider the following troubleshooting steps:

    • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is advisable to screen a variety of ligands (e.g., DavePhos, XPhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).

    • Base Selection: The choice of base is crucial. If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting materials, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

    • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[5]

    • Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and temperature.

Issue 3: Incomplete or Stalled Cbz Deprotection by Catalytic Hydrogenolysis

  • Question: My N-Cbz deprotection using H₂ and Pd/C is very slow or has stalled. What could be the problem?

  • Answer: This is a frequent issue in Cbz deprotection via catalytic hydrogenation.[5] Several factors can inhibit the reaction:

    • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, other nucleophiles.[5][6] Ensure your substrate and solvent are highly pure. If your molecule contains sulfur, consider an alternative deprotection method like using HBr in acetic acid.[6]

    • Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrades over time. Use a fresh, high-quality catalyst or increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[6][7]

    • Insufficient Hydrogen: For challenging substrates, atmospheric pressure from a balloon may be insufficient. Increase the hydrogen pressure using a Parr shaker or similar apparatus (e.g., to 50 psi).[6][7]

    • Product Inhibition: The newly formed free amine can coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, preventing it from binding to the catalyst.[5]

    • Solvent Choice: While methanol and ethanol are common, other solvents like ethyl acetate or THF can sometimes improve results, especially if solubility is an issue. It has been documented that methanol can sometimes lead to N-methylation as a side reaction.[8]

Issue 4: Difficulty in Purifying Piperazine Derivatives

  • Question: I'm having trouble purifying my substituted piperazine product by column chromatography. It is streaking badly on the silica gel.

  • Answer: The basic nature of the piperazine nitrogens often causes tailing on standard acidic silica gel. To improve purification:

    • Modified Eluent: Add a small amount of a basic modifier to your eluent system, such as triethylamine (0.1-1%) or ammonium hydroxide.

    • Amine-Deactivated Silica: Use a commercially available amine-deactivated silica gel for your chromatography.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral).

    • Acid-Base Extraction: This can be a powerful purification technique. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine derivative will move into the aqueous layer as its salt, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your product back into an organic solvent.

Quantitative Data Summary

The choice of protecting group strategy significantly impacts the yield and selectivity of the reaction. The following tables summarize typical outcomes for common transformations.

Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine with Benzyl Bromide

Piperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
1.1None4535[2]
5.0None75<5[2]
1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[2]

Table 2: Orthogonality and Deprotection Conditions of Common Piperazine Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal To
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)Cbz, Fmoc
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)H₂/Pd/C (Hydrogenolysis)Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Boc, Cbz
TritylTrtTrityl chloride (Trt-Cl)Very Mild AcidCbz, Fmoc

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Protocol 1: Selective Mono-Boc Protection of Piperazine

This protocol utilizes the deactivation of one nitrogen atom via protonation to achieve high selectivity for the mono-protected product.[4]

  • Materials:

    • Piperazine (1.0 equiv.)

    • Methanol (MeOH)

    • Trifluoroacetic acid (TFA) (1.0 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

    • 5% Sodium thiosulfate solution

    • 20% Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve piperazine in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TFA (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 20-30 minutes at 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.

    • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3-5 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

    • Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.

    • Extract the aqueous layer multiple times with DCM.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.[4]

Protocol 2: Mono-Cbz Protection of Piperazine

  • Materials:

    • Piperazine (excess, e.g., 5 equiv.)

    • Dichloromethane (DCM)

    • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

    • Benzyl chloroformate (Cbz-Cl) (1.0 equiv.)

  • Procedure:

    • Dissolve piperazine in DCM. Add Na₂CO₃ or TEA as a base.

    • Cool the mixture to 0 °C.

    • Slowly add Cbz-Cl dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

    • Work up by washing with water, drying the organic layer, and concentrating.

    • Purify by column chromatography to separate the mono-Cbz-piperazine from excess piperazine and any di-protected byproduct.

Protocol 3: Deprotection of N-Cbz-Piperazine via Catalytic Hydrogenolysis

This is a standard, mild method for Cbz group removal.[6][9]

  • Materials:

    • N-Cbz-piperazine derivative

    • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas supply (e.g., balloon)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected piperazine in MeOH or EtOH in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5][6]

Protocol 4: Deprotection of N-Fmoc-Piperazine

This protocol uses a mild base to cleave the Fmoc group, a common strategy in peptide synthesis.[10][11]

  • Materials:

    • N-Fmoc-piperazine derivative

    • N,N-Dimethylformamide (DMF)

    • Piperidine

  • Procedure:

    • Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.

    • Add piperidine to the solution to create a 20% (v/v) mixture.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.[10]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the selective functionalization of piperazine.

G cluster_0 Selective Mono-Functionalization Workflow start Start with Piperazine protect Step 1: Mono-protection (e.g., with Boc₂O) start->protect functionalize Step 2: Functionalization at N-4 (Alkylation, Acylation, etc.) protect->functionalize deprotect Step 3: Deprotection of N-1 (e.g., with TFA) functionalize->deprotect end_product Mono-functionalized Piperazine deprotect->end_product G cluster_1 Decision Tree for Protecting Group Selection q1 Are there acid-sensitive groups in the molecule? q2 Are there base-sensitive groups in the molecule? q1->q2 No fmoc Use Fmoc Group (Deprotect with Base) q1->fmoc Yes q3 Are there groups sensitive to hydrogenolysis? q2->q3 No cbz Use Cbz Group (Deprotect with H₂/Pd) q2->cbz Yes boc Use Boc Group (Deprotect with Acid) q3->boc No other Consider other orthogonal groups (e.g., Trt) q3->other Yes Orthogonal_Strategy cluster_main Orthogonal Deprotection Example cluster_path1 Path 1 cluster_path2 Path 2 start N-Boc, N'-Cbz Piperazine Derivative deprotect_cbz H₂, Pd/C start->deprotect_cbz Selective Cbz removal (Boc is stable) deprotect_boc TFA or HCl start->deprotect_boc Selective Boc removal (Cbz is stable) product1 N-Boc Piperazine Derivative deprotect_cbz->product1 product2 N-Cbz Piperazine Derivative deprotect_boc->product2

References

Analytical challenges in the quality control of 4-(Piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the quality control of 4-(Piperazin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the quality control of this compound?

A1: The primary analytical technique for the quality control of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection, due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its impurities.[1] Other relevant techniques include Thin Layer Chromatography (TLC) for qualitative purity assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown impurities and degradation products.[1][2] Spectroscopic methods like UV-Vis can also be employed for quantification.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages, including the manufacturing process and storage. Organic impurities may arise from starting materials, by-products, intermediates, and degradation products.[3] Inorganic impurities can be introduced from catalysts and reagents, while residual solvents may also be present. Degradation can occur through hydrolysis, oxidation, and photolysis.[4][5]

Q3: How should I prepare this compound for HPLC analysis?

A3: Due to its chemical structure, this compound is soluble in aqueous acidic solutions. A common approach is to dissolve the sample in a mixture of the mobile phase or a compatible solvent like a water/acetonitrile or water/methanol mixture, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure protonation and improve solubility and peak shape.[1][6] It is crucial to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[7]

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the API in the presence of its degradation products, impurities, and excipients.[4] This is crucial for determining the shelf-life and storage conditions of the drug substance and product, as it ensures that the measured potency is not falsely elevated by co-eluting degradants.[4][8] Forced degradation studies are performed to develop and validate such methods.[9]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)

  • Question: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like this compound is often caused by secondary interactions between the basic piperazine nitrogen and acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[6][10] When the mobile phase pH is not sufficiently low, these silanols can be ionized and interact with the protonated analyte, causing the peak to tail.[6]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to a value at least 2 pH units below the pKa of the piperazine moiety. This ensures the analyte is fully protonated and minimizes interactions with silanols. The use of an acidic modifier like 0.1% formic acid or trifluoroacetic acid is recommended.[2][11]

    • Solution 2: Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and improve peak shape.[10]

    • Solution 3: Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce residual silanols, or a phenyl or cyano column which may offer different selectivity.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be the problem?

  • Answer: Shifting retention times can be due to several factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[12]

    • Solution 1: Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analytical run, especially when using a new mobile phase or after a gradient elution.[12]

    • Solution 2: Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a gradient, check the pump's performance to ensure accurate solvent mixing.[12]

    • Solution 3: Use a Column Oven: Employ a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[13]

Problem 3: Split Peaks

  • Question: I am observing split peaks for my analyte. What is the cause?

  • Answer: Split peaks can be caused by a disrupted flow path, a partially blocked column frit, or an issue with the injector.[11][14] It can also occur if the sample solvent is much stronger than the mobile phase.[6]

    • Solution 1: Check for Blockages: Back-flushing the column or changing the inlet frit might resolve the issue if it's due to a blockage.[11]

    • Solution 2: Inspect the Injector: A faulty injector rotor seal can cause peak splitting.[12]

    • Solution 3: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for determining the purity of this compound. Optimization may be necessary based on the specific impurities present and the HPLC system used.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of the sample in 10 mL of Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to establish a stability-indicating method.[4]

Stress Condition Procedure
Acid Hydrolysis Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
Photolytic Degradation Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes broadening Broadening peak_shape->broadening Other split_peak Split Peaks? retention_time->split_peak No rt_sol Ensure Proper Column Equilibration Check Mobile Phase Preparation Use a Column Oven retention_time->rt_sol Yes solution Problem Resolved split_peak->solution No (Consult Instrument Manual) split_sol Check for Blockages (Frit) Inspect Injector Match Sample Solvent to Mobile Phase split_peak->split_sol Yes tailing_sol Adjust Mobile Phase pH (Lower pH with 0.1% Formic Acid) Add Basic Modifier (e.g., TEA) Use End-capped Column tailing->tailing_sol broadening_sol Check for Column Overload (Dilute Sample) Optimize Flow Rate broadening->broadening_sol tailing_sol->solution broadening_sol->solution rt_sol->solution split_sol->solution

A logical workflow for troubleshooting common HPLC issues.

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis deg_prod_1 Degradation Product 1 (e.g., Ring Opening) hydrolysis->deg_prod_1 deg_prod_2 Degradation Product 2 (e.g., N-oxide) oxidation->deg_prod_2 deg_prod_3 Degradation Product 3 (e.g., Photodegradants) photolysis->deg_prod_3

Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 4-(Piperazin-1-yl)benzoic acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-(Piperazin-1-yl)benzoic acid is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity validation of this compound. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Data Presentation: A Comparative Overview

The performance of each analytical technique is summarized in the tables below. The data for HPLC, GC, and Titration are based on typical performance characteristics for structurally similar aromatic and piperazine-containing compounds, as specific validated data for this compound is not widely published.

Table 1: Comparison of Quantitative Performance

ParameterqNMRHPLCGCTitration
Accuracy High (typically 98.5-101.5%)High (typically 98.0-102.0%)High (typically 97.0-103.0%)High for bulk assay (typically 99.0-101.0%)
Precision (%RSD) Excellent (< 1%)Very Good (< 2%)Very Good (< 3%)Excellent (< 0.5%)
Limit of Detection (LOD) ~0.05%~0.01%~0.01%Not applicable for impurity detection
Limit of Quantification (LOQ) ~0.1%~0.05%~0.05%Not applicable for impurity detection
Linearity (R²) > 0.999> 0.999> 0.998Not applicable
Analysis Time per Sample ~10-15 minutes~20-30 minutes~30-45 minutes~5-10 minutes

Table 2: Comparison of Methodological Attributes

AttributeqNMRHPLCGCTitration
Principle Absolute quantification based on signal intensity proportional to molar concentration.Comparative separation and detection.Separation of volatile compounds and detection.Neutralization reaction.
Selectivity High, based on distinct resonance signals.High, dependent on chromatographic separation.High for volatile impurities.Low, titrates all acidic/basic components.
Reference Standard Requires a certified internal standard of a different compound.Requires a specific reference standard for the analyte and its impurities for accurate quantification.Requires a specific reference standard for the analyte and its impurities.Requires a standardized titrant.
Sample Consumption Higher (milligrams)Low (micrograms)Low (micrograms)Higher (milligrams)
Destructive No, the sample can be recovered.YesYesYes

Experimental Protocols

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The integrated area of a specific proton signal is directly proportional to the number of those protons in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene, ensuring no signal overlap) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

      • Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.

      • Receiver Gain: Optimized to avoid signal clipping.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons on the benzoic acid ring are suitable for integration.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity analysis, a UV detector is commonly used, and the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might start at 10% B and increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC)

Principle: GC is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Experimental Protocol:

  • Derivatization: React the sample with a derivatizing agent (e.g., BSTFA with 1% TMCS) to form a more volatile silyl ester/amide.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Injector and Detector Temperature: 280°C.

Titration

Principle: As this compound has both an acidic (carboxylic acid) and a basic (piperazine) functional group, it can be assayed by acid-base titration. This method provides an accurate measure of the total acidic or basic content.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 200 mg of the sample.

  • Titration:

    • For acidic content: Dissolve the sample in a suitable solvent (e.g., neutralized ethanol) and titrate with a standardized 0.1 M sodium hydroxide solution using a potentiometric endpoint or a suitable indicator like phenolphthalein.

    • For basic content: Dissolve the sample in a suitable solvent (e.g., glacial acetic acid) and titrate with a standardized 0.1 M perchloric acid solution using a potentiometric endpoint.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (Optimized parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate purity using weights, MWs, and integrals integration->calculation purity_value Absolute Purity (%) calculation->purity_value

Caption: Experimental workflow for purity determination by qNMR.

Method_Comparison qNMR qNMR Principle: Absolute Molar Concentration High Accuracy High Precision High Selectivity No Analyte-Specific Standard HPLC HPLC Principle: Chromatographic Separation High Accuracy (with standards) Very Good Precision High Selectivity Requires Standards for Impurities GC GC Principle: Volatility-Based Separation Good Accuracy Good Precision High Selectivity for Volatiles Derivatization often needed Titration Titration Principle: Chemical Reaction High Accuracy for Bulk Excellent Precision Low Selectivity Simple & Fast Purity_Validation Purity Validation of This compound Purity_Validation->qNMR Purity_Validation->HPLC Purity_Validation->GC Purity_Validation->Titration

Caption: Logical comparison of analytical methods for purity validation.

Conclusion

The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis. qNMR stands out as a primary method providing absolute purity without the need for an analyte-specific reference standard, making it highly valuable in research and development settings where such standards may not be available.[1] Its high precision and accuracy are significant advantages.

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high sensitivity for detecting trace impurities and its excellent resolving power.[2] However, accurate quantification of impurities requires their corresponding reference standards. GC is a powerful technique for identifying and quantifying volatile impurities, though it may require derivatization for non-volatile compounds like the target analyte. Titration offers a simple, rapid, and highly precise method for determining the overall purity of the bulk material but lacks the specificity to identify and quantify individual impurities.

For a comprehensive purity assessment, an orthogonal approach combining two or more of these techniques is often recommended. For instance, the absolute purity determined by qNMR can be complemented by the detailed impurity profile provided by HPLC. This multi-faceted strategy ensures the highest level of confidence in the quality of this compound for its intended use in research and drug development.

References

A Comparative Synthetic Analysis of 4-(Piperazin-1-yl)benzoic Acid and Other Key Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthetic Efficiency and Biological Relevance.

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Benzoic acid and its derivatives represent a cornerstone of organic synthesis, offering a versatile scaffold for the introduction of diverse functional groups. This guide provides a comparative analysis of the synthesis of 4-(Piperazin-1-yl)benzoic acid alongside three other key derivatives: 4-aminobenzoic acid, 4-hydroxybenzoic acid, and 4-nitrobenzoic acid. By presenting experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.

Comparative Synthesis Data

The efficiency of a synthetic route is a multi-faceted consideration, encompassing not only the final yield but also reaction conditions, scalability, and the availability of starting materials. The following table summarizes key quantitative data for the synthesis of the four benzoic acid derivatives, providing a snapshot of their comparative performance.

Benzoic Acid DerivativeStarting Material(s)Key Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)
This compound 4-Fluorobenzoic acid, PiperazineK₂CO₃, Acetonitrile12 h80~70 (ester precursor)>95 (recrystallized)
4-Aminobenzoic acid 4-Nitrobenzoic acidPd/C, H₂, NaOH2 h60-70>96>99 (HPLC)
4-Hydroxybenzoic acid p-ToluidineH₂SO₄, NaNO₂, H₂O~1 h0-100~99.3High (recrystallized)
4-Nitrobenzoic acid p-NitrotolueneNa₂Cr₂O₇, H₂SO₄~1 hAmbient (exothermic) then boiling82-86High (recrystallized)

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful synthesis. Below are the methodologies for synthesizing each of the four benzoic acid derivatives, compiled from established literature.

Synthesis of this compound

This synthesis proceeds via a nucleophilic aromatic substitution reaction to form an ester precursor, which is then hydrolyzed to the final acid.

Step 1: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate

  • In a round-bottom flask, combine 4-fluorobenzoic acid (1.7 g, 12.6 mmol), ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol), and potassium carbonate (2.6 g, 18.9 mmol) in 10 mL of dry acetonitrile.

  • Heat the mixture at 80°C for 12 hours with constant stirring under a nitrogen atmosphere.

  • After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.

  • Acidify the solution to a pH of 3-5 with glacial acetic acid.

  • Filter the resulting precipitate and wash with cold water to obtain ethyl 4-(piperazin-1-yl)benzoate as a pale-white solid. The reported yield for a similar synthesis of a related ester is approximately 70%.[1]

Step 2: Hydrolysis to this compound

  • Suspend the ethyl 4-(piperazin-1-yl)benzoate in a solution of sodium hydroxide (10% in water).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the this compound.

  • Filter the solid, wash with water, and dry to obtain the final product.

Synthesis of 4-Aminobenzoic Acid

This high-yield synthesis involves the catalytic hydrogenation of 4-nitrobenzoic acid.

  • In a pressure reactor, dissolve 4-nitrobenzoic acid (167 g) and sodium hydroxide (40 g) in 668 g of water.

  • Add 1.67 g of a 5% Palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas to 2-4 MPa.

  • Heat the mixture to 60-70°C and maintain for approximately 2 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and filter to recover the catalyst.

  • Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3 to precipitate the 4-aminobenzoic acid.

  • Filter the white to off-white solid, wash with water, and dry. This method reports yields of over 96% and purity greater than 99% as determined by HPLC.[2][3]

Synthesis of 4-Hydroxybenzoic Acid

This synthesis utilizes a diazotization reaction of an aromatic amine followed by hydrolysis.

  • In a three-necked flask, suspend p-toluidine (or a related aniline derivative) in water and add concentrated sulfuric acid dropwise.

  • Cool the mixture in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Slowly add this diazonium salt solution to a boiling solution of dilute sulfuric acid.

  • After the evolution of nitrogen gas ceases, cool the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, remove the solvent under reduced pressure, and recrystallize the solid from dilute hydrochloric acid to yield white crystalline 4-hydroxybenzoic acid. A reported yield for a similar process is 99.3%.[4]

Synthesis of 4-Nitrobenzoic Acid

This classic oxidation reaction provides 4-nitrobenzoic acid from p-nitrotoluene.

  • In a large round-bottom flask equipped with a mechanical stirrer, combine sodium dichromate (680 g), water (1500 cc), and p-nitrotoluene (230 g).

  • With vigorous stirring, slowly add concentrated sulfuric acid (1700 g). The reaction is exothermic, and the addition should be controlled to prevent the reaction from becoming too vigorous.

  • Once the initial exotherm has subsided, heat the mixture to a gentle boil for 30 minutes.

  • Cool the reaction mixture and dilute with 2 L of water.

  • Filter the crude product and wash with water.

  • To remove chromium salts, warm the crude product with dilute (5%) sulfuric acid, cool, and filter again.

  • Dissolve the product in a 5% sodium hydroxide solution, filter to remove any remaining impurities, and then acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid.

  • Filter the light-yellow product, wash thoroughly with water, and dry. The reported yield is between 82-86%.

Biological Significance and Pathway Visualizations

The utility of these benzoic acid derivatives extends far beyond the synthesis lab. They are integral to various biological processes and serve as precursors to important pharmaceuticals. The following diagrams, rendered in DOT language, illustrate some of these key pathways.

4-Aminobenzoic Acid in Folate Biosynthesis

4-Aminobenzoic acid (PABA) is an essential precursor for the synthesis of folic acid (Vitamin B9) in many bacteria, plants, and fungi. This pathway is a critical target for antimicrobial drugs as humans obtain folate from their diet.

Folate_Biosynthesis Chorismate Chorismate Aminodeoxychorismate 4-Amino-4-deoxychorismate Chorismate->Aminodeoxychorismate ADCS PABA 4-Aminobenzoic Acid (PABA) Aminodeoxychorismate->PABA ADCL Dihydropteroate 7,8-Dihydropteroate PABA->Dihydropteroate Dihydrofolate 7,8-Dihydrofolate Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Hydroxymethyldihydropterin_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Dihydroneopterin_triphosphate->Hydroxymethyldihydropterin_PP HPPK Hydroxymethyldihydropterin_PP->Dihydropteroate DHPS Glutamate Glutamate Glutamate->Dihydrofolate

Caption: Folate biosynthesis pathway from chorismate.

4-Hydroxybenzoic Acid in Bacterial Quorum Sensing

4-Hydroxybenzoic acid can act as a signaling molecule in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density.

Quorum_Sensing cluster_cell Bacterial Cell Low_Density Low Cell Density HBA_Synthase 4-HBA Synthase (UbiC) Low_Density->HBA_Synthase Low Production High_Density High Cell Density High_Density->HBA_Synthase Increased Production HBA 4-Hydroxybenzoic Acid (4-HBA) HBA_Synthase->HBA HBA_Synthase->HBA Receptor Receptor (e.g., AaeR) HBA->Receptor Binds Basal_Expression Basal Gene Expression HBA->Basal_Expression No Activation Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm) Receptor->Gene_Expression Activates

Caption: 4-HBA mediated quorum sensing.

4-Nitrobenzoic Acid in the Synthesis of Procaine

4-Nitrobenzoic acid is a key starting material in the industrial synthesis of the local anesthetic procaine.

Procaine_Synthesis cluster_reagents1 cluster_reagents2 cluster_reagents3 PNBA 4-Nitrobenzoic Acid PNBC 4-Nitrobenzoyl chloride PNBA->PNBC SOCl2 SOCl₂ Nitrocaine Nitrocaine PNBC->Nitrocaine DEA 2-Diethylaminoethanol Procaine Procaine Nitrocaine->Procaine Reduction Reduction (e.g., H₂/Raney Ni)

Caption: Synthetic workflow for Procaine.

Conclusion

The selection of a benzoic acid derivative for a synthetic campaign is a decision guided by factors of efficiency, cost, and the desired final functionality. This guide has provided a comparative overview of the synthesis of this compound and three other fundamental derivatives. The tabulated data offers a quantitative comparison of synthetic performance, while the detailed protocols provide actionable guidance for laboratory implementation. Furthermore, the visualization of key biological pathways underscores the broader scientific context and potential applications of these versatile molecules. It is our hope that this comprehensive guide will serve as a valuable resource for researchers and professionals in the ongoing pursuit of novel and impactful chemical entities.

References

A Researcher's Guide to In Vitro Biological Assay Validation for Compounds with a 4-(Piperazin-1-yl)benzoic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays crucial for validating the biological activity of compounds containing the 4-(piperazin-1-yl)benzoic acid moiety. This structural motif is a key component in numerous kinase inhibitors and other therapeutic agents, making robust and reproducible assay validation essential for advancing drug discovery programs.

This guide details experimental protocols for key assays, presents illustrative comparative data from various studies, and provides visualizations of relevant signaling pathways and experimental workflows to support your research.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize reported in vitro inhibitory activities (IC50 values) of various compounds containing moieties similar to or including this compound. It is important to note that direct comparison of absolute IC50 values across different studies should be undertaken with caution due to potential variations in experimental conditions.

Table 1: Illustrative Enzymatic Inhibitory Activity (IC50) of Kinase Inhibitors

Compound ID/ReferenceTarget KinaseAssay PlatformIC50 (nM)
Imatinib AnalogueBcr-AblMTT Assay800[1]
Imatinib Analogue (Resistant)Bcr-Abl (Resistant)MTT Assay700[1]
Sorafenib Analogue (Compound 7z)VEGFR-2Kinase Assay38.76[2]
Sorafenib (Reference)VEGFR-2Kinase Assay>38.76[2]
EGFR Inhibitor (Compound 15c)EGFR (Wild Type)Kinase Assay5[3]
EGFR Inhibitor (Compound 15c)EGFR (T790M Mutant)Kinase Assay26[3]
Afatinib (Reference)EGFR (Wild Type)Kinase Assay5[3]
Afatinib (Reference)EGFR (T790M Mutant)Kinase Assay7[3]

Table 2: Illustrative Anti-proliferative Activity (IC50) in Cancer Cell Lines

Compound ID/ReferenceCell LineAssay TypeIncubation TimeIC50 (µM)
Imatinib Analogue (I2)K562MTT AssayNot Specified0.8[1]
Imatinib Analogue (I2)K562R (Imatinib-Resistant)MTT AssayNot Specified0.7[1]
EGFR Inhibitor (Compound 16c)MCF-7 (Breast Cancer)MTT AssayNot Specified0.1[3]
EGFR Inhibitor (Compound 16c)A-549 (Lung Cancer)MTT AssayNot Specified0.9[3]
Erlotinib (Reference)MCF-7 (Breast Cancer)MTT AssayNot Specified0.03[3]
Erlotinib (Reference)A-549 (Lung Cancer)MTT AssayNot Specified0.04[3]
Pyrido[1,2-a]pyrimidin-4-one derivative (6d)Colo-205 (Colon Cancer)MTT Assay24hNot Specified, showed good activity[4]
Ciprofloxacin derivative (6h)Multiple Cancer Cell LinesNot SpecifiedNot Specified10[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the design of validation studies.

Kinase Activity Assays

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6][7]

  • Principle: After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase reaction to generate a light signal that is proportional to the initial kinase activity.[6][7]

  • Protocol:

    • Perform the kinase reaction in a 384-well plate with your compound, kinase, substrate, and ATP.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.[8][9]

2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase.

  • Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled antibody-kinase complex results in a high FRET signal. An inhibitor will compete with the tracer, leading to a decrease in FRET.

  • Protocol:

    • In a 384-well plate, add the test compound.

    • Add a pre-mixed solution of the tagged kinase and the europium-labeled anti-tag antibody.

    • Add the Alexa Fluor® 647-labeled tracer.

    • Incubate for 1 hour at room temperature.

    • Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[10]

Cell-Based Assays

1. MTT Anti-proliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11][12]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[11][13]

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute acid) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

Mandatory Visualizations

Signaling Pathways

Compounds containing the this compound moiety often target receptor tyrosine kinases, which are key components of major signaling pathways controlling cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription

Caption: The MAPK/ERK Signaling Pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Targets (mTOR, Bad, etc.) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: The PI3K/Akt Signaling Pathway.

Experimental Workflow

A generalized workflow for in vitro assay validation is essential for ensuring the reliability and reproducibility of experimental data.

Assay_Validation_Workflow AssayDev Assay Development (Reagent Optimization, Protocol) PreValidation Pre-Validation (Assay Robustness, Z-Factor) AssayDev->PreValidation Validation Assay Validation (Accuracy, Precision, Linearity) PreValidation->Validation SampleAnalysis Sample Analysis (IC50 Determination) Validation->SampleAnalysis DataReview Data Review and Reporting SampleAnalysis->DataReview

References

A Head-to-Head Comparison of Piperazine and Piperidine Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein binder to the E3 ligase recruiter. The composition and structure of this linker significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker motifs, saturated heterocycles like piperazine and piperidine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1]

Core Structural and Functional Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity to the PROTAC linker.[1] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, an essential step for efficient ubiquitination and subsequent degradation.[1] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

FeaturePiperazine LinkerPiperidine Linker
Structure Six-membered saturated heterocycle with two nitrogen atoms.Six-membered saturated heterocycle with one nitrogen atom.
Key Advantage The second nitrogen atom can be protonated at physiological pH, potentially enhancing solubility.[2][][4]Provides a rigid scaffold that can enhance metabolic stability.[1]
Flexibility Semi-rigid, restricting rotational freedom of adjacent segments.[]Offers a rigid scaffold, leading to a more defined spatial orientation.[1]
Solubility Generally improves solubility, a key challenge for large PROTAC molecules.[1][4][5]Can be less effective at improving solubility compared to piperazine.
Metabolic Stability Amide-linked piperazine may prevent N-dealkylation, improving stability.[2]Generally enhances metabolic stability.[1]
Synthetic Accessibility Readily incorporated as a common building block in medicinal chemistry.[1]Readily incorporated as a common building block in medicinal chemistry.[1]

Quantitative Data on PROTAC Performance

The absence of direct comparative studies necessitates a case-by-case analysis for specific target and E3 ligase pairs.[1] However, data from studies on PROTACs utilizing these linkers can provide valuable insights. For instance, the clinical candidates ARV-110 and ARV-471 successfully incorporated both piperidine and piperazine moieties to significantly improve their metabolic stability and potency over initial flexible linkers.[1][6]

The following table summarizes representative data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the effect of linker modifications on degradation potency (DC50) and maximal degradation (Dmax).

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
Compound A Piperazine-PEG Hybrid<10>90Varies
Compound B Triazole-onlyLow nM (biochemical)Undetectable (whole blood)Varies

This table is a representative summary based on literature descriptions where a piperazine-containing linker rescued solubility and cellular efficacy compared to a less soluble analog.[]

Experimental Protocols

To evaluate the efficacy of PROTACs containing piperazine or piperidine linkers, a series of robust biochemical and cellular assays are required.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7][8]

  • Cell Culture and Treatment: Plate a cell line expressing the protein of interest (POI) at an appropriate density. Treat the cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the extent of protein degradation.

Ternary Complex Formation Assays (e.g., NanoBRET™/TR-FRET)

These proximity-based assays measure the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.[9]

  • Cell Line Engineering: Use a cell line that expresses the POI and E3 ligase tagged with appropriate energy donor and acceptor pairs (e.g., NanoLuc® and HaloTag®).

  • Cell Plating and Treatment: Plate the engineered cells and treat them with varying concentrations of the PROTAC.

  • Luminescence/Fluorescence Reading: After incubation, add the necessary substrates and measure the energy transfer signal (e.g., BRET ratio or FRET signal) using a plate reader.

  • Data Analysis: An increase in the signal indicates the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Recycle Release & Recycle Ternary_Complex->Recycle PolyUb_POI Polyubiquitinated POI Ubiquitination->PolyUb_POI Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle->PROTAC Recycle->E3

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Efficacy Evaluation Workflow cluster_1 Experimental Pipeline Design PROTAC Design (Piperazine vs. Piperidine Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Western Blot for Degradation) Synthesis->Cellular_Assays Data_Analysis Data Analysis (DC50, Dmax) Biochemical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A generalized workflow for the evaluation of PROTAC efficacy.

Conclusion

The choice between piperazine and piperidine linkers in PROTAC design is a nuanced decision that must be tailored to the specific biological system. Both heterocycles offer the advantage of rigidity, which can be crucial for potent protein degradation.[1] Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[2][] However, the lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair.[1] The experimental protocols provided in this guide offer a framework for such evaluations, ultimately contributing to the rational design of more effective protein-degrading therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Piperazin-1-yl)benzoic Acid Analogs as mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-(piperazin-1-yl)benzoic acid analogs and related compounds as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. The data presented herein is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro biochemical and cellular activities of a series of mTOR inhibitors based on a quinoline scaffold with a substituted piperazine moiety. These compounds were evaluated for their ability to inhibit mTOR kinase and the related phosphoinositide 3-kinase (PI3K). The data is adapted from a study on the discovery of Torin1, a potent and selective mTOR inhibitor.[1][2]

Table 1: Biochemical and Cellular Activity of Quinoline-Based mTOR Inhibitors [1][2]

CompoundR GroupmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)p-S6K T389 EC₅₀ (nM)
1 H1.81,8002.5
2 4-Propionyl0.25>30,0002
3 4-Acetyl0.510,0003
4 4-Methyl153,00050
5 4-Ethyl55,00010

Table 2: Selectivity Profile of Compound 2 (Torin1) against PIKK Family Kinases [1][2]

KinaseIC₅₀ (nM)
mTOR 0.25
DNA-PK 118
ATM >10,000
ATR >10,000
hVps34 >10,000

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of the compounds against mTOR and PI3Kα.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.

  • Reagents: Recombinant mTOR and PI3Kα enzymes, a fluorescently labeled substrate peptide, and ATP.

  • Procedure:

    • The kinase, test compound, and substrate were pre-incubated in an assay buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for a defined period at room temperature.

    • A termination buffer containing EDTA and a lanthanide-labeled antibody specific for the phosphorylated substrate was added to stop the reaction.

    • The TR-FRET signal was measured on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for mTORC1 Inhibition

Objective: To assess the ability of the compounds to inhibit mTORC1 signaling in a cellular context.

Methodology: A Western blot analysis of phosphorylated S6 kinase (p-S6K), a downstream effector of mTORC1, was performed.

  • Cell Line: A human cancer cell line, such as U87MG glioblastoma cells, was used.

  • Procedure:

    • Cells were seeded in multi-well plates and allowed to attach overnight.

    • Cells were then treated with various concentrations of the test compounds for a specified duration.

    • Following treatment, cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies specific for p-S6K (Thr389) and total S6K (as a loading control).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.

    • The signal was visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the p-S6K bands was quantified and normalized to the total S6K bands. EC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway and the general workflow for the biochemical kinase assay.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Inhibitor 4-(Piperazin-1-yl)benzoic acid analog (e.g., Torin1) Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Reagent_Prep Prepare kinase, substrate, and ATP solutions Start->Reagent_Prep Incubation Incubate kinase and compound Compound_Prep->Incubation Reagent_Prep->Incubation Reaction Initiate reaction with ATP Incubation->Reaction Termination Stop reaction and add detection reagents Reaction->Termination Measurement Measure signal (e.g., TR-FRET) Termination->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a biochemical kinase assay.

References

Unveiling Cytotoxic Potential: A Comparative Analysis of N-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various N-substituted piperazine derivatives, supported by experimental data. The piperazine scaffold is a versatile platform in medicinal chemistry for developing potent anticancer agents. [1] Modifications to the piperazine core, including different N-substitutions, can significantly influence their biological activity.[1]

Comparative Cytotoxic Activity

The anticancer potential of N-substituted piperazine derivatives has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher cytotoxicity. The following table summarizes the in vitro anticancer activity of selected N-substituted piperazine derivatives from various studies.

Compound IDN-Substituent(s)Cancer Cell Line(s)Cancer TypeIC50 / GI50 (µM)Reference CompoundKey Findings
PCC (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-475, SNU-423Liver6.98 ± 0.11, 7.76 ± 0.45-Potent anticancer agent inducing both intrinsic and extrinsic apoptosis pathways.[2]
A-11 Methyl piperazine incorporated phenyl benzamide derivativeA-549, HCT-116, MIAPaCa-2Lung, Colon, Pancreatic5.71, 4.26, 31.36GefitinibShowed more promising activity than the standard, Gefitinib.[3]
7g Guanidine substituent on a 1-(3-chlorophenyl)piperazin-2-one coreHT-29, A549Colon, LungNot specified, but highest potency among tested derivativesDoxorubicinDemonstrated better cytotoxicity than Doxorubicin against both cancer cell lines.[4]
12l Sulfonylpiperazinyl motif at position-7 of camptothecinKB-VINMultidrug-Resistant0.0012 (1.2 nM)Irinotecan, TopotecanDisplayed the highest cytotoxicity against a multidrug-resistant cell line.[5]
12k Sulfonylpiperazinyl motif at position-7 of camptothecinKB-VINMultidrug-Resistant0.0202 (20.2 nM)Irinotecan, TopotecanShowed significant cytotoxicity against a multidrug-resistant cell line.[5]
23 N-[4-(trifluoromethyl)benzyl] substituent on a vindoline-piperazine conjugateMDA-MB-46Breast1.00-Identified as the most potent antitumor candidate in the NCI-60 cell line screening.[6]
SA5 Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative4T1Breast< 0.7-Found to be the most potent cytotoxic compound among the tested series.[7]
3 Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinoneMultipleMultiple--Exhibited the highest cytotoxic potential against most tested cell lines.[8]
134 Phenyl piperazine at position #2 of a benzimidazole 1-acetamide derivativeHeLa, MCF7Cervical, Breast14.05 ± 3.40, 17.64 ± 3.29--
39 β-elemene derivativeHL-60Leukemia8.3-Caused apoptosis by producing ROS and decreasing c-FLIP levels.[9]
42 Dithiocarbamate/piperazine bridged pyrrolo[2,1c][1][3]benzodiazepine33 cell linesVarious<0.99-Displayed potent cytotoxicity against a wide range of human cancer cell lines.[9]
46 Bivalent β-carboline with piperazine spacer769-PRenal Carcinoma3.02CisplatinMore active than the standard drug Cisplatin.[9]
5a-g 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesMultipleLiver, Breast, Colon, Gastric, Endometrial--Exhibited high cytotoxic effects on growing cancer cells in vitro.[10]
1h, 1j Aroyl substituted benzothiazole-piperazine derivativesHUH-7, MCF-7, HCT-116Liver, Breast, Colorectal--Found to be the most active derivatives, causing apoptosis by cell cycle arrest at subG1 phase.[11]

Experimental Protocols

The evaluation of the cytotoxic activity of these piperazine derivatives relies on standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells, which assesses cell metabolic activity.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. The existing medium is replaced with 100 µL of the medium containing the test compounds. A solvent control (e.g., DMSO) and a negative control (medium only) are included.[12]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC50 value is determined using non-linear regression analysis.[12]

Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.

  • Cell Fixation: After incubation, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and are then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[1]

  • Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.[1]

  • Absorbance Measurement: The absorbance is read at approximately 510 nm.[1]

Mechanistic Insights: Signaling Pathways

Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] The precise mechanisms can vary, but a general signaling pathway often involves the activation of intrinsic and/or extrinsic apoptotic cascades.[1][2] For instance, some derivatives can cause a significant decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria.[2] This, in turn, activates caspases, such as caspase-3, -7, and -9, which are key executioners of apoptosis.[2] Some compounds have also been shown to activate the extrinsic pathway through the activation of caspase-8, which can be linked to the suppression of NF-κB translocation to the nucleus.[2]

apoptosis_pathway Piperazine_Derivative N-Substituted Piperazine Derivative Mitochondria Mitochondria Piperazine_Derivative->Mitochondria Induces stress Caspase8 Caspase-8 (activation) Piperazine_Derivative->Caspase8 Activates Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 (activation) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Extrinsic_Pathway Extrinsic Pathway Intrinsic_Pathway Intrinsic Pathway

Caption: Simplified diagram of apoptotic signaling induced by piperazine derivatives.

General Experimental Workflow

The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow to assess their efficacy and mechanism of action.[1]

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, SRB assays) across multiple cell lines IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Animal_Model Animal Model Studies (e.g., Xenograft models) IC50_Determination->Animal_Model Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Mechanism_of_Action->Apoptosis_Assay Toxicity_Studies Toxicity and Pharmacokinetic Studies Animal_Model->Toxicity_Studies

Caption: General workflow for preclinical evaluation of piperazine derivatives.

References

Evaluating the Metabolic Stability of Drugs Derived from 4-(Piperazin-1-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the metabolic stability of this moiety can be a significant hurdle in drug development, often leading to rapid clearance and the formation of active or toxic metabolites. This guide provides a comparative evaluation of the metabolic stability of drugs derived from this scaffold, alongside alternative bioisosteric replacements, supported by experimental data and detailed protocols.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with poor metabolic stability may be rapidly cleared from the body, leading to insufficient therapeutic exposure, while a highly stable compound might accumulate and cause toxicity.[2][3] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the oxidative metabolism of many drugs, including those containing a piperazine ring.[4][5]

The piperazine moiety, while offering favorable physicochemical properties like high aqueous solubility, can be susceptible to metabolism, particularly N-dealkylation and oxidation.[6] This has prompted the exploration of bioisosteres—structural analogues with similar physical and chemical properties—to enhance metabolic stability while retaining pharmacological activity.[7][8]

This guide will focus on in vitro and in vivo methods for assessing metabolic stability, presenting comparative data for piperazine-containing compounds and their alternatives.

Experimental Protocols

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The following sections detail standard methodologies for in vitro and in vivo evaluation.

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[4][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds, typically in DMSO. The final concentration of the test compound in the incubation is usually around 1 µM.[9]

  • Incubation: In a 96-well plate, combine the liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound in the phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.[9][10]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9][11]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[2][12]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression: t½ = -0.693 / slope .

  • The intrinsic clearance (CLint, in µL/min/mg protein) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration) .

In Vivo Pharmacokinetic Study

This type of study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism, providing crucial data on its overall metabolic fate.

Objective: To determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability.

General Protocol (Rodent Model):

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

  • Dosing: Administer the test compound at a specific dose via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Comparative Data on Metabolic Stability

The following tables summarize quantitative data on the metabolic stability of representative drugs containing the this compound or a similar scaffold, and compares them with alternatives.

In Vitro Metabolic Stability Data
Compound/ScaffoldTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Piperazin-1-ylpyridazine Derivative (Compound 1) Mouse Liver Microsomes (MLM)2>347[1]
Human Liver Microsomes (HLM)3231[1]
Modified Piperazin-1-ylpyridazine (Compound 29) Mouse Liver Microsomes (MLM)1136.1[1]
Human Liver Microsomes (HLM)1056.6[1]
Imatinib Human Liver Microsomes (HLM)--
UNC10201652 (Piperazine-containing) Human Liver Microsomes (HLM)28.848.1
Mouse Liver Microsomes (MLM)12115[13]
Rat Liver Microsomes (RLM)7.14194[13]
Sunitinib Human Liver Microsomes (HLM)-Moderately metabolized[11]

Note: Direct comparative data for a single this compound derivative and its bioisosteres from a single study is limited. The data presented showcases the impact of structural modifications on metabolic stability within a chemical series and provides data for relevant piperazine-containing drugs.

In Vivo Pharmacokinetic Data
DrugSpeciesHalf-life (t½, hours)Major Active MetaboliteReference
Imatinib Human~18N-desmethyl piperazine derivative (t½ ~40h)[14]
Sunitinib Human~40-60N-desethyl sunitinib (SU12662) (t½ ~80-110h)[11][15]

Visualizing Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for clear communication and understanding. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflows

experimental_workflow cluster_invitro In Vitro Microsomal Stability Assay cluster_invivo In Vivo Pharmacokinetic Study prep Compound & Microsome Preparation incubate Incubation at 37°C with NADPH prep->incubate quench Quench Reaction (Acetonitrile) incubate->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (t½, CLint) analyze->data dosing Drug Administration (Oral/IV) sampling Blood Sampling (Time Course) dosing->sampling plasma Plasma Isolation sampling->plasma analysis_vivo LC-MS/MS Analysis plasma->analysis_vivo pk_analysis Pharmacokinetic Analysis analysis_vivo->pk_analysis

Caption: General workflow for in vitro and in vivo metabolic stability studies.

Signaling Pathways Targeted by Piperazine-Containing Drugs

Imatinib, a well-known kinase inhibitor containing a piperazine moiety, targets several signaling pathways implicated in cancer.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

cKit_Pathway SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit PI3K PI3K cKit->PI3K Ras Ras cKit->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Proliferation Cell Proliferation MAPK_ERK->Proliferation Imatinib Imatinib Imatinib->cKit

Caption: Overview of the c-Kit signaling pathway inhibited by Imatinib.

PDGFR_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Akt Akt PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth IP3_DAG IP3 / DAG PLCg->IP3_DAG Migration Cell Migration IP3_DAG->Migration Imatinib Imatinib Imatinib->PDGFR

References

Comparative Analysis of Cross-Reactivity for 4-(Piperazin-1-yl)benzoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of inhibitor selectivity is paramount in the development of targeted therapeutics to minimize off-target effects and enhance efficacy. This guide provides a comparative overview of the cross-reactivity profiles of inhibitors based on the 4-(piperazin-1-yl)benzoic acid scaffold, with a focus on kinase targets. The information presented herein is intended for researchers, scientists, and drug development professionals to inform the design and interpretation of selectivity studies.

Data Presentation: Kinase Selectivity Profiles

The selectivity of kinase inhibitors is often assessed by screening against a panel of kinases. The results are typically presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration. The following tables summarize the cross-reactivity data for representative compounds with structural similarities to the this compound core, illustrating how selectivity data is structured for comparative analysis.

Table 1: Comparative Kinase Inhibition Profile of Imidazo[4,5-b]pyridine-Based Inhibitor 27e

Kinase TargetKd (nM)Percent of Control @ 1µM
Primary Targets
Aurora-A7.5-
Aurora-B48-
FLT36.2-
FLT3-ITD38-
FLT3(D835Y)14-
Significant Off-Targets
FLT1-0.3
JAK2-1.3
RET-1.8
PDGFRB-4.0
Data derived from a study on imidazo[4,5-b]pyridine-based kinase inhibitors, which incorporate a piperazine moiety.[1]

Table 2: Selectivity of a Benzonaphthyridinone Inhibitor (Torin1)

Kinase FamilyTargetCellular IC50 (nM)Selectivity Fold (vs. mTOR)
Primary Target
PIKKmTOR~2-101
Off-Targets
PIKKDNA-PK~1000~100-500
PI3KPI3K1800~180-900
This table showcases the high selectivity of Torin1, an mTOR inhibitor with a piperazine group, against other kinases.[2]

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible cross-reactivity data. Below are protocols for common assays used in selectivity profiling.

In Vitro Radioactive Kinase Assay

This method is a widely used technique to determine the IC50 value of an inhibitor against a purified kinase.[3]

Objective: To measure the potency of an inhibitor by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]-ATP

  • Test inhibitor (e.g., this compound derivative)

  • ATP solution

  • Phosphoric acid

  • Filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a reaction tube, combine the purified kinase, the specific substrate, and the inhibitor dilution.

  • Initiate the kinase reaction by adding a mixture of [γ-32P]-ATP and non-radiolabeled ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by spotting a portion of the reaction mixture onto filter paper and immersing it in phosphoric acid to wash away unincorporated [γ-32P]-ATP.

  • After washing, quantify the radioactivity retained on the filter paper using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In-Cell Target Engagement Assay (NanoBRET)

This assay measures the ability of a compound to bind to its target protein within living cells.[4]

Objective: To determine the in-cell potency of an inhibitor by measuring its competition with a fluorescent tracer for binding to a NanoLuc-tagged target protein.

Materials:

  • Cells expressing the NanoLuc-kinase fusion protein

  • NanoBRET Nano-Glo Substrate

  • Fluorescent energy transfer tracer specific for the kinase

  • Test inhibitor

  • Optically clear, flat-bottom 96-well plates

Procedure:

  • Seed the cells expressing the NanoLuc-kinase fusion protein into a 96-well plate and incubate.

  • Prepare serial dilutions of the test inhibitor.

  • Add the test inhibitor dilutions and the fluorescent tracer to the cells.

  • Equilibrate the plate at 37°C in a CO2 incubator.

  • Add the NanoBRET Nano-Glo Substrate to all wells.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

  • Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Diagrams illustrating experimental workflows and biological pathways provide a clear visual representation of complex processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Inhibitor Dilutions reaction Initiate with [γ-³²P]-ATP Incubate inhibitor->reaction kinase_mix Kinase & Substrate Mix kinase_mix->reaction spotting Spot on Filter Paper reaction->spotting Stop Reaction washing Wash with H₃PO₄ spotting->washing counting Scintillation Counting washing->counting analysis Calculate % Inhibition Determine IC₅₀ counting->analysis

Caption: Workflow for an in vitro radioactive kinase inhibition assay.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

Comparative Docking Analysis of 4-(Piperazin-1-yl)benzoic Acid Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of molecular docking studies conducted on 4-(Piperazin-1-yl)benzoic acid derivatives and related piperazine-containing compounds with various protein targets implicated in a range of diseases. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource supported by experimental and computational data to aid in the rational design of novel therapeutics.

Introduction to Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, to the binding site of a target protein.[2] This process allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for further experimental validation, thereby accelerating the drug discovery pipeline at a reduced cost.[2][3] The strength of the interaction is typically quantified by a scoring function, which estimates the binding free energy.[3]

Comparative Docking Performance

The following table summarizes the quantitative data from various molecular docking studies on piperazine derivatives, offering a comparative view of their binding affinities against different biological targets. It is important to note that direct comparison of scores between different studies and software should be done with caution due to variations in scoring functions and protocols.

Ligand/Compound ClassTarget ProteinDocking Score/Binding Affinity (kcal/mol)Reference SoftwareKey Interacting ResiduesSource
Novel arylpiperazine derivativesAndrogen Receptor (AR)>60% InhibitionAutoDock VinaNot Specified[4]
[4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanoneTyrosinaseIC50 = 0.18 µMNot SpecifiedNot Specified[5]
1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-aminesAcetylcholinesterase (AChE)Not SpecifiedAutoDock VinaNot Specified[6]
Benzimidazole derivatives incorporating piperazine ringUreaseIC50 = 0.15 µMNot SpecifiedNot Specified[7]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl)benzohydrazidesEnoyl ACP Reductase / DHFRNot SpecifiedSurflexNot Specified[8]
Phenylpiperazine derivatives of 1,2-benzothiazineDNA Topoisomerase IIαNot SpecifiedAutoDock4.2Not Specified[9]

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies for molecular docking studies generally follow a standardized workflow, which is outlined below.[10] This protocol is a synthesis of common practices described in the cited literature.[11][12]

Preparation of the Receptor (Protein)
  • Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).[10]

  • Protein Refinement: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[10]

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure to satisfy valence, and appropriate partial charges are assigned to each atom.[10]

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.

Preparation of the Ligand
  • Structure Generation: The two-dimensional structure of the this compound derivative is drawn using chemical drawing software and is then converted into a three-dimensional structure.

  • Ligand Optimization: The geometry of the ligand is optimized using computational chemistry methods, and partial charges are assigned to its atoms.

  • Conformational Flexibility: The rotatable bonds within the ligand are defined to allow for conformational sampling during the docking process.[12]

Docking Simulation
  • Binding Site Definition: The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction methods. A grid box is then defined around this site to constrain the search space for the docking algorithm.[10]

  • Execution of Docking Algorithm: A docking program (e.g., AutoDock, AutoDock Vina, MOE, Surflex-Dock) is used to perform the simulation.[11][13] The algorithm systematically explores different conformations and orientations (poses) of the ligand within the defined binding site.[2]

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[2]

Analysis of Results
  • Pose Selection: The docking results are analyzed to identify the best-ranked pose for each ligand, usually the one with the lowest binding energy.[3]

  • Interaction Analysis: The binding interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are visualized and analyzed to understand the molecular basis of binding.[12]

Visualization of Methodologies and Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for molecular docking and a relevant signaling pathway where target proteins are often implicated.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Design/Retrieve Ligand Structure PrepLig Prepare Ligand (Energy minimization) Ligand->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid PrepLig->Grid Run Run Docking Algorithm Grid->Run Score Score and Rank Poses Run->Score Analyze Analyze Interactions (H-bonds, etc.) Score->Analyze Select Select Lead Candidates Analyze->Select

A generalized workflow for molecular docking studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->RAF Inhibition

The MAPK/ERK signaling pathway, a common target in cancer therapy.

Signaling Pathways and Therapeutic Implications

The protein targets for this compound derivatives and related compounds are often key components of critical cellular signaling pathways.[14] Dysregulation of these pathways is frequently implicated in diseases such as cancer, inflammation, and infectious diseases.[15]

For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[16] Mutations in key proteins of this pathway, such as RAS and RAF, can lead to uncontrolled cell growth and are common in many cancers.[17] As depicted in the diagram above, small molecule inhibitors can be designed to block the activity of these proteins, thereby halting the downstream signaling that promotes cancer progression. The piperazine scaffold is a common feature in many kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[11]

Conclusion

This guide highlights the utility of molecular docking in the comparative analysis of this compound derivatives and their analogs as potential therapeutic agents. The provided data and methodologies underscore the importance of computational approaches in modern drug discovery. The visualization of both the experimental workflow and a key signaling pathway offers a clear framework for understanding the process and rationale behind targeting these molecules. Further experimental validation of the in silico findings presented here is essential for the development of novel and effective treatments.

References

Benchmarking the performance of 4-(Piperazin-1-yl)benzoic acid-based PROTACs against other linker types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] This guide provides an objective comparison of different PROTAC linkers, with a specific focus on the performance of those based on a 4-(Piperazin-1-yl)benzoic acid scaffold against other common linker types, supported by experimental data.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2] A linker that is too short may prevent the simultaneous binding of the protein of interest (POI) and the E3 ligase, while an excessively long or flexible linker might lead to unproductive binding modes.[2][4][5]

Comparative Analysis of PROTAC Linker Types

PROTAC linkers can be broadly categorized into flexible and rigid types. Each possesses distinct characteristics that influence the overall performance of the PROTAC.

Flexible Linkers (Alkyl and PEG):

  • Alkyl Chains: These simple hydrocarbon chains are synthetically accessible and provide a high degree of conformational flexibility.[2] However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[2]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[2][3][6] Approximately 54% of reported PROTACs utilize PEG linkers.[2][7]

Rigid Linkers (Piperazine-based and Triazole-based):

  • This compound-based Linkers: Incorporating a piperazine ring introduces a degree of rigidity into the linker. This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[8] The piperazine motif can also improve the aqueous solubility of the PROTAC.[]

  • Triazole-Based Linkers: The triazole moiety, often installed via "click chemistry," provides a metabolically stable and rigid component to the linker.[8][10][11] This rigidity can be advantageous for optimizing the geometry of the ternary complex.[11]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation, a process heavily influenced by the linker's characteristics.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Release & Recycle UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Impact of Linker Length and Composition on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms.[2][10]

Table 2: Comparison of Different Linker Types for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
PROTAC AAlkyl1585
PROTAC BPEG (4 units)595
PROTAC CPiperazine-containing892
PROTAC DTriazole-containing1288
This representative data, compiled from multiple sources for illustrative purposes, suggests that for BRD4 degradation, a PEG linker may offer the highest potency and efficacy, with the piperazine-containing linker also demonstrating strong performance.

Table 3: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)
Parent PROTAC (Flexible PEG)Flexible (PEG)Exhibited degradation
PROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activity
This study indicates that while rigidity can be beneficial, an overly rigid linker may prevent the formation of a productive ternary complex.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PROTACs are provided below.

Cellular Degradation Assay (Western Blot)

This assay is a standard method to quantify the amount of target protein in cells after PROTAC treatment.[5]

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation CellCulture 1. Cell Culture & Treatment (with PROTAC) CellLysis 2. Cell Lysis CellCulture->CellLysis ProteinQuant 3. Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuant SDSPAGE 4. SDS-PAGE ProteinQuant->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (Target & Loading Control) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Detection (ECL Substrate) SecondaryAb->Detection Analysis 10. Data Analysis (Densitometry to determine DC50 and Dmax) Detection->Analysis

Caption: A streamlined workflow for determining target protein degradation via Western Blot.

Protocol:

  • Cell Culture and Treatment: Seed the chosen cell line in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[2]

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex within cells. A two-step immunoprecipitation approach can be employed for more rigorous validation.[12][13][14]

Protocol:

  • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of the POI (e.g., Flag-tagged) and the E3 ligase (e.g., HA-tagged).

  • PROTAC Treatment and Lysis: Treat the transfected cells with the PROTAC of interest or a vehicle control. Lyse the cells in a suitable lysis buffer.

  • First Immunoprecipitation: Incubate the cell lysates with anti-Flag magnetic beads to pull down the Flag-tagged POI and any interacting proteins.

  • Elution: Elute the captured protein complexes from the beads.

  • Second Immunoprecipitation: Incubate the eluted complexes with anti-HA magnetic beads to pull down the HA-tagged E3 ligase that is part of the ternary complex.

  • Western Blot Analysis: Analyze the initial lysates, the eluates from the first IP, and the final pulldown from the second IP by Western blotting using anti-Flag, anti-HA, and antibodies against the endogenous interaction partners to confirm the presence of all three components in the complex.[12][13]

In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[15][16]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, an E3 ligase complex, the recombinant protein of interest, ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific to the protein of interest. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a successful reaction.[15][16]

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic accessibility and have been widely used, there is a growing interest in more rigid linkers, such as those incorporating piperazine and triazole moieties, to improve potency, selectivity, and drug-like properties. The this compound scaffold offers a promising platform for the design of rigid linkers that can enhance solubility and pre-organize the PROTAC for optimal ternary complex formation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-(Piperazin-1-yl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(Piperazin-1-yl)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Improper disposal can lead to environmental contamination and pose health risks. The following procedures outline the recommended steps for safe handling and disposal.

Hazard Identification and Safety Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Summary of Hazards:

Hazard StatementGHS ClassificationDescription
H315Skin Irritation Category 2Causes skin irritation.[1]
H319Eye Irritation Category 2Causes serious eye irritation.[1]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.

Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2][3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of in general laboratory trash or poured down the drain.[2]

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and properly marked as hazardous waste.

    • Leave original containers for chemical waste; do not mix with other waste materials.

  • Waste Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and labeling according to local, regional, and national regulations.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[2]

    • Keep the container tightly closed and in a dry, cool place.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • The final disposal of contents and containers must be conducted at an approved waste disposal plant.[2][5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Control Dust: Avoid generating dust from the spilled material.[3]

  • Absorb and Collect: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Place in a Labeled, Sealed Waste Container ppe->container classify Classify Waste with EHS (Consult Local Regulations) container->classify storage Store in Designated Secure Area classify->storage disposal Arrange for Professional Waste Disposal storage->disposal end End: Proper Disposal Complete disposal->end spill->ppe No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->ppe

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling 4-(Piperazin-1-yl)benzoic acid. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)Specifications and Usage
Hand Protection Wear chemical-resistant gloves, such as nitrile or neoprene.[3] Gloves must be inspected for integrity before each use and disposed of after handling the substance or if contamination occurs.[4]
Eye and Face Protection Use chemical safety goggles or a full-face shield to protect against splashes and dust.[3][5][6] Ensure that eyewash stations are readily accessible.[5]
Skin and Body Protection A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[3] In cases of potential significant exposure, chemical-resistant coveralls may be necessary.
Respiratory Protection If dust or aerosols are likely to be generated, use a NIOSH-approved particulate respirator (e.g., N95) or a respirator with a P100 filter.[4][7] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its final disposal.

G Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Spill Management cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE C->D E Work in a Ventilated Area (Fume Hood) D->E F Weigh and Handle with Care to Avoid Dust E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Manage Spills Immediately H->I J Collect Contaminated Materials I->J K Segregate Chemical Waste J->K L Label Waste Container Clearly K->L M Dispose of According to Regulations L->M

Handling Workflow Diagram

Step-by-Step Handling Procedures:

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly closed when not in use.[1]

  • Handling and Experimentation :

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

    • When weighing or transferring the solid, do so carefully to avoid the generation of dust.

    • Avoid direct contact with skin and eyes.[1]

  • First Aid Measures :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

    • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, get medical advice.[5]

    • In case of eye contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

    • If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.[8]

  • Do not mix this waste with other waste streams unless compatibility is known.[8]

Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • The disposal method must be in accordance with all applicable federal, state, and local regulations.[1][9]

  • Containers should be emptied as much as possible before disposal. Do not rinse the residue into drains.[6] The preferred method of disposal for similar organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.